WZ4003
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGJBAUIGHSMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601110474 | |
| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214265-58-3 | |
| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of WZ4003
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
WZ4003 is a potent, cell-permeable small molecule inhibitor with a dual mechanism of action, primarily characterized as a highly selective inhibitor of NUAK family kinases (NUAK1 and NUAK2) and secondarily as a covalent inhibitor of mutant Epidermal Growth Factor Receptor (EGFR).[1][2] Its remarkable specificity for NUAK1/2 over a large panel of other kinases makes it an invaluable chemical probe for elucidating the cellular functions of these LKB1-activated kinases.[2][3] this compound acts as an ATP-competitive inhibitor in the NUAK kinase domain, leading to the suppression of downstream substrate phosphorylation, which in turn inhibits cancer cell migration, invasion, and proliferation.[2][4] Furthermore, it exhibits significant, selective inhibitory activity against the drug-resistant L858R/T790M double mutant of EGFR through a covalent binding mechanism.[1][5] This technical guide provides a comprehensive overview of its mechanisms, inhibitory profile, associated resistance mutations, and key experimental protocols for its characterization.
Core Mechanism of Action: NUAK1/2 Inhibition
This compound was first identified as a potent and highly specific inhibitor of NUAK1 (also known as AMPK-related kinase 5, ARK5) and NUAK2 (also known as SNF1/AMPK-related kinase, SNARK).[2][5] These kinases are members of the AMP-activated protein kinase (AMPK) family and are directly activated by the tumor suppressor kinase LKB1.[6][7]
Selective ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of NUAK1 and NUAK2 and preventing the binding of ATP.[2] This mode of action is suggested by its structural characteristics and the fact that higher concentrations are required for cellular activity compared to in vitro assays, likely due to competition with high intracellular ATP levels.[2] The inhibitor is exceptionally selective; when screened against a panel of 140 other protein kinases, it showed no significant off-target inhibition at a concentration of 1 µM, which is 50-fold higher than its IC50 for NUAK1.[2][3]
The LKB1-NUAK-MYPT1 Signaling Axis
The primary signaling pathway affected by this compound involves the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), the only well-characterized substrate of NUAK1.[2][8] Under the control of the master kinase LKB1, NUAK1 phosphorylates MYPT1 at Serine 445 (Ser445).[2][6] This phosphorylation event is crucial for regulating cell adhesion and migration.[3][8] this compound effectively blocks this phosphorylation in a dose-dependent manner.[2][5]
Cellular Consequences of NUAK Inhibition
By inhibiting the LKB1-NUAK-MYPT1 axis, this compound induces several key cellular effects that phenocopy the genetic knockout or knockdown of NUAK1.[2][3] These consequences include:
-
Inhibition of Cell Migration: In wound-healing assays, this compound significantly impairs the migration of mouse embryonic fibroblasts (MEFs) to a degree comparable to that seen in NUAK1-knockout cells.[2][3]
-
Suppression of Cell Invasion: The invasive potential of U2OS osteosarcoma cells in 3D Matrigel assays is markedly reduced upon treatment with this compound.[2][3]
-
Reduced Cell Proliferation: this compound curtails the proliferation of both MEFs and U2OS cells.[2][3][6]
Secondary Mechanism: Covalent EGFR Inhibition
In addition to its primary activity against NUAK kinases, this compound was identified in a screen for inhibitors of drug-resistant EGFR mutants.[1] It is a pyrimidine-based compound capable of forming a covalent bond with a cysteine residue in the ATP-binding site of EGFR.[1]
Specificity for T790M-Mutant EGFR
This compound demonstrates significant selectivity for the L858R/T790M mutant of EGFR, binding approximately 100-fold more tightly to this mutant than to wild-type (WT) EGFR.[1] The T790M "gatekeeper" mutation is a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). The ability of this compound to potently inhibit this mutant highlights its therapeutic potential.[1][9]
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been quantified in both in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value | Notes |
|---|---|---|
| NUAK1 (ARK5) | 20 nM | Highly selective over 139 other kinases.[2][3][5][6] |
| NUAK2 (SNARK) | 100 nM | Approximately 5-fold less sensitive than NUAK1.[2][3][5][6] |
| EGFR (L858R/T790M) | High Affinity | Binds 100-fold more tightly than to WT EGFR.[1][5] |
| EGFR (Wild-Type) | Low Affinity | Significantly less potent compared to mutant forms.[1] |
Table 2: Cellular Activity of this compound
| Cell Line / Model | Assay | Effective Concentration | Observed Effect |
|---|---|---|---|
| HEK-293 | MYPT1 Phosphorylation | 3–10 µM | Maximal suppression of Ser445 phosphorylation.[2][5][10] |
| MEFs | Cell Migration | 10 µM | Significant inhibition in wound-healing assay.[2][6] |
| U2OS | Cell Invasion | 10 µM | Impaired invasive potential.[2][6] |
| MEFs & U2OS | Cell Proliferation | 10 µM | Suppression of proliferation over 5 days.[2][3][10] |
| Ba/F3 (T790M) | Cell Viability | Significantly Reduced IC50 | Potent inhibition of cells expressing mutant EGFR.[1][5][10] |
Mechanisms of Resistance
Understanding resistance mechanisms is critical for inhibitor validation and clinical development.
NUAK1 A195T Gatekeeper Mutation
A single point mutation, Alanine to Threonine at position 195 (A195T) in NUAK1, confers approximately 50-fold resistance to this compound without altering the enzyme's basal kinase activity.[2][9] This engineered mutant serves as a powerful tool to validate that the cellular effects of this compound are directly mediated by NUAK1 inhibition.[2][11] In cells overexpressing the NUAK1[A195T] mutant, the phosphorylation of MYPT1 is no longer suppressed by this compound.[2][6]
EGFR C797S Mutation
For covalent EGFR inhibitors like this compound, resistance can arise from the mutation of the target cysteine residue (C797) to a serine (C797S).[1] This mutation prevents the formation of the irreversible covalent bond, thereby diminishing the inhibitor's potency.[1]
Key Experimental Protocols
In Vitro NUAK Kinase Assay (IC50 Determination)
This protocol is used to measure the direct inhibitory effect of this compound on NUAK1/2 activity.[2][5][10]
-
Reaction Setup: Prepare a 50 µL reaction mixture in a 96-well plate containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, 100 ng of purified active GST-NUAK1 or GST-NUAK2 enzyme, 200 µM of the substrate peptide Sakamototide, and the desired concentrations of this compound dissolved in DMSO.[2][10]
-
Initiation: Start the reaction by adding 0.1 mM [γ-32P]ATP (specific activity ~500 c.p.m./pmol).[2][3][9]
-
Incubation: Incubate the plate for 30 minutes at 30°C.[5][10]
-
Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM.[2][10]
-
Quantification: Spot 40 µL of the reaction mix onto P81 phosphocellulose paper and immediately immerse in 50 mM orthophosphoric acid. Wash the paper three times in fresh orthophosphoric acid, followed by one rinse in acetone.[5][10]
-
Analysis: Air-dry the papers and quantify the incorporated 32P radioactivity via Cerenkov counting. Calculate IC50 values using non-linear regression analysis.[2][9]
Cellular MYPT1 Phosphorylation Assay
This assay validates the on-target effect of this compound in a cellular context.[2][8]
-
Cell Treatment: Culture HEK-293 cells and treat them with varying concentrations of this compound (or DMSO as a control) for 16 hours.[8]
-
Induction: To induce MYPT1 phosphorylation, detach cells by treating with an EDTA-based buffer containing the same concentration of this compound.[8]
-
Cell Lysis: Lyse the cells immediately in a buffer containing phosphatase and protease inhibitors (e.g., 50 mM Tris/HCl pH 7.5, 1 mM EGTA, 1% Triton X-100, 50 mM NaF, 1 mM sodium orthovanadate).[2]
-
Immunoprecipitation: Clarify lysates by centrifugation and immunoprecipitate endogenous MYPT1 from the supernatant using an anti-MYPT1 antibody.
-
Immunoblotting: Perform SDS-PAGE on the immunoprecipitates and conduct a Western blot using antibodies specific for p-Ser445 MYPT1 and total MYPT1 to assess the change in phosphorylation status.[2][8]
Cell Migration (Wound-Healing) Assay
This assay measures the functional impact of this compound on cell motility.[2][3]
-
Cell Seeding: Plate MEFs (NUAK1+/+ or NUAK1-/- as controls) in a culture dish and grow to a confluent monolayer.
-
Wound Creation: Create a uniform scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing 10 µM this compound or DMSO control.
-
Imaging: Place the dish on a time-lapse microscope and capture images of the wound area at regular intervals (e.g., every hour) for 24-48 hours.
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure. Compare the rates between treated and control cells.
Visualized Pathways and Workflows
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Optimization of this compound as NUAK inhibitors against human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
WZ4003: A Technical Guide to its Selectivity for NUAK1 and NUAK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase inhibitor WZ4003, with a specific focus on its selectivity for NUAK1 (NUAK family SNF1-like kinase 1) versus NUAK2. This compound has emerged as a valuable tool for studying the physiological roles of these two closely related serine/threonine kinases, which are members of the AMP-activated protein kinase (AMPK) family. Both NUAK1 and NUAK2 are activated by the tumor suppressor kinase LKB1 and are implicated in a variety of cellular processes, including cell adhesion, migration, and proliferation.[1][2]
Quantitative Analysis of this compound Selectivity
This compound is a potent inhibitor of both NUAK1 and NUAK2, albeit with a discernible preference for NUAK1. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 1: In Vitro Inhibitory Activity of this compound against NUAK Kinases
| Kinase Target | IC50 (nM) |
| NUAK1 | 20 |
| NUAK2 | 100 |
Data sourced from Banerjee et al. (2014).[1][2][3][4]
As the data indicates, this compound is approximately five-fold more potent against NUAK1 than NUAK2 in in vitro kinase assays.[1][2] This differential activity allows for the use of this compound at specific concentrations to probe the distinct functions of NUAK1. Furthermore, extensive kinase profiling has demonstrated that this compound is remarkably selective for the NUAK kinases, showing no significant inhibition against a panel of 139 other kinases, including ten members of the AMPK-related kinase family.[1][2]
Experimental Protocols
The determination of this compound's IC50 values and its broader selectivity profile relies on robust and well-defined experimental methodologies.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines the key steps for measuring the in vitro inhibitory activity of this compound against NUAK1 and NUAK2.
Materials:
-
Purified recombinant GST-tagged NUAK1 or NUAK2
-
This compound (or other test inhibitor)
-
Sakamototide peptide substrate (a known substrate for NUAK kinases)[3]
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a reaction tube, combine the purified NUAK kinase, the Sakamototide substrate peptide, and the appropriate dilution of this compound or a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and allow the paper to air dry.
-
Quantify the amount of ³²P incorporated into the Sakamototide substrate using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling
To assess the broader selectivity of this compound, it is screened against a large panel of diverse protein kinases.
Procedure:
-
A high-throughput screening format is typically employed, testing a fixed concentration of this compound (e.g., 1 µM) against a panel of purified kinases.[5]
-
The activity of each kinase is measured in the presence and absence of the inhibitor, often using a radiometric assay similar to the one described above, or alternative methods such as fluorescence-based assays.[6][7]
-
The percentage of inhibition for each kinase is calculated. A low percentage of inhibition across the panel, with the exception of the target kinases (NUAK1 and NUAK2), indicates high selectivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling context of NUAK1 and NUAK2 and a typical experimental workflow for evaluating the cellular effects of this compound.
Caption: Simplified signaling pathway of NUAK1 and NUAK2 activation and downstream effects.
The diagram above illustrates that both NUAK1 and NUAK2 are activated by the upstream kinase LKB1. A key downstream substrate for both NUAK1 and NUAK2 is MYPT1 (myosin phosphatase-targeting subunit 1).[1][2][8] Phosphorylation of MYPT1 by NUAK1 at Serine 445 has been well-characterized and is involved in the regulation of cell adhesion and migration.[1][2] this compound acts as an inhibitor of both NUAK1 and NUAK2, thereby blocking these downstream signaling events.
Caption: A typical experimental workflow to assess the cellular effects of this compound.
This workflow demonstrates a common experimental approach to validate the on-target effects of this compound in a cellular context. Following treatment of cells with this compound, researchers can assess the phosphorylation status of downstream targets like MYPT1 via Western blot to confirm target engagement.[9] Concurrently, functional assays such as wound-healing or cell proliferation assays can be performed to determine the phenotypic consequences of NUAK inhibition.[2][10] These cellular assays have shown that this compound can inhibit cell migration and proliferation, consistent with the known functions of NUAK1.[2][9]
References
- 1. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. portlandpress.com [portlandpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
WZ4003: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ4003 is a potent and highly selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2.[1][2][3][4] It has also demonstrated significant activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly the T790M resistance mutation found in non-small cell lung cancer (NSCLC).[2] This dual inhibitory profile makes this compound a valuable tool for investigating the complex signaling networks that drive cancer cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Targets and In Vitro Potency
This compound exhibits high affinity for its primary targets, NUAK1 and NUAK2. The in vitro inhibitory potency of this compound against these kinases is summarized in the table below.
| Target | IC50 (nM) | Assay Type | Reference |
| NUAK1 | 20 | Cell-free kinase assay | [5] |
| NUAK2 | 100 | Cell-free kinase assay | [5] |
This compound displays remarkable selectivity, showing no significant inhibition against a panel of 139 other kinases at a concentration of 1 µM.[6]
Impact on Downstream Signaling Pathways
This compound modulates several critical downstream signaling pathways, primarily through its inhibition of NUAK1/2 and mutant EGFR.
NUAK1/2 Signaling Pathway
NUAK1, a member of the AMP-activated protein kinase (AMPK) family, is involved in regulating cell adhesion, migration, and proliferation.[6] A key downstream substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1). This compound has been shown to inhibit the NUAK1-mediated phosphorylation of MYPT1 at Ser445 in a dose-dependent manner in cellular assays.[6]
Mutant EGFR Signaling Pathways
This compound and its analog, WZ4002, have been shown to be potent inhibitors of EGFR harboring the T790M resistance mutation, which is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1] Inhibition of mutant EGFR by WZ4002 leads to the suppression of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[1]
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival and proliferation. WZ4002 has been demonstrated to inhibit the phosphorylation of AKT in NSCLC cell lines with EGFR T790M mutations.[1] Furthermore, NUAK1 has been implicated in the regulation of the mTOR pathway, a downstream effector of AKT.[7]
The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade downstream of EGFR that regulates cell growth and differentiation. Treatment with WZ4002 has been shown to inhibit the phosphorylation of ERK1/2 in NSCLC cells harboring EGFR T790M.[1]
While the direct effect of this compound on STAT3 phosphorylation has not been extensively detailed in the reviewed literature, STAT3 is a known downstream effector of EGFR signaling. Therefore, it is plausible that this compound could indirectly modulate STAT3 activity through its inhibition of mutant EGFR. Further investigation is warranted to elucidate this potential connection.
Quantitative Data on Cellular Effects
The inhibitory effects of this compound on downstream signaling translate to significant cellular consequences.
| Cell Line | Assay | Effect of this compound | Concentration | Reference |
| HEK-293 | MYPT1 Phosphorylation | Marked suppression | 3-10 µM | [5] |
| MEFs | Cell Migration | Significant inhibition | 10 µM | |
| MEFs | Cell Proliferation | Suppression | 10 µM | |
| U2OS | Cell Invasion | Impaired invasive potential | 10 µM | [1] |
| U2OS | Cell Proliferation | Suppression | 10 µM | |
| H1975 (EGFR L858R/T790M) | EGFR, AKT, ERK1/2 Phosphorylation | Inhibition (by WZ4002) | Not specified | [1] |
Experimental Protocols
Detailed Western Blot Protocol for Analysis of Protein Phosphorylation
This protocol provides a comprehensive method for assessing the phosphorylation status of key signaling proteins (e.g., EGFR, AKT, ERK, STAT3) in cancer cell lines following treatment with this compound.
Materials and Reagents:
-
Cell Line: e.g., H1975 (EGFR L858R/T790M) or other relevant cell line.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: e.g., BCA or Bradford assay kit.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific for phosphorylated and total forms of EGFR, AKT, ERK, and STAT3.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Stripping Buffer.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours before treatment to reduce basal phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed for the total protein.
-
Incubate the membrane in stripping buffer according to the manufacturer's instructions.
-
Wash thoroughly, re-block, and repeat steps 7-9 using the antibody for the total protein.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the corresponding total protein for each sample.
-
Conclusion
This compound is a powerful chemical probe for dissecting the roles of NUAK1/2 and mutant EGFR in cancer biology. Its ability to potently and selectively inhibit these kinases leads to the modulation of key downstream signaling pathways, including the PI3K/AKT and MAPK/ERK cascades. This results in significant anti-proliferative, anti-migratory, and anti-invasive effects in relevant cancer cell models. The information and protocols provided in this guide are intended to facilitate further research into the mechanisms of action of this compound and its potential as a therapeutic agent. Further studies are encouraged to fully elucidate the complete spectrum of its downstream effects, particularly on pathways such as STAT signaling, and to establish a more comprehensive quantitative understanding of its dose-dependent cellular activities.
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
WZ4003: A Technical Guide to its Role in the LKB1 Signaling Network
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of WZ4003 and its specific role within the LKB1 signaling network. Contrary to a direct role in the LKB1-AMPK (AMP-activated protein kinase) signaling axis, evidence establishes this compound as a potent and highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2, two members of the AMPK-related kinase family that are direct downstream targets of the master kinase LKB1. This document clarifies the mechanism of action of this compound, presents quantitative data for its inhibitory activity, provides detailed experimental protocols for its characterization, and illustrates its position within the broader LKB1 signaling pathway. For researchers, this compound serves as a critical chemical probe to dissect the specific functions of the LKB1-NUAK branch, distinguishing them from the parallel LKB1-AMPK axis.
The LKB1 Signaling Network: Beyond AMPK
The tumor suppressor LKB1 is a master serine/threonine kinase that regulates cell metabolism, growth, and polarity. While its role as the primary upstream kinase for AMPK is well-established, LKB1 also phosphorylates and activates 12 other kinases that belong to the AMPK-related kinase family.[1][2] This family includes the NUAK kinases, NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK).[1][3] These kinases are involved in processes such as cell adhesion, migration, and proliferation.[3][4]
Understanding the distinct roles of the various LKB1-downstream branches is crucial for targeted drug development. This compound is a key tool in this endeavor, allowing for the specific inhibition of the NUAK branch, thereby enabling the delineation of its functions relative to the AMPK and other branches of the LKB1 network.
This compound Mechanism of Action and Specificity
This compound acts as an ATP-competitive inhibitor of NUAK1 and NUAK2.[3] Extensive kinase profiling has demonstrated its remarkable selectivity. In a panel of 140 protein kinases, this compound did not significantly inhibit other kinases, including ten members of the AMPK-related kinase family and LKB1 itself, at concentrations significantly higher than its IC50 for NUAK1.[3][5]
Crucially, experimental data confirms that this compound does not inhibit AMPK. This was demonstrated by observing that this compound did not prevent the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79, a well-characterized downstream target of AMPK.[3] This high specificity makes this compound an ideal tool for investigating NUAK-specific signaling events.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against NUAK1 and NUAK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| NUAK1 | 20 | In vitro kinase assay with 100 µM [γ-³²P]ATP | [3] |
| NUAK2 | 100 | In vitro kinase assay with 100 µM [γ-³²P]ATP | [3] |
Note: In cellular assays, higher concentrations (e.g., 3–10 µM) are required to achieve maximal suppression of NUAK activity, likely due to the high intracellular concentration of ATP.[3]
Visualizing the Role of this compound in LKB1 Signaling
The following diagrams illustrate the specific position of this compound within the LKB1 signaling network and a typical workflow for its characterization.
Caption: LKB1 signaling network highlighting this compound's specific inhibition of the NUAK branch.
Caption: Experimental workflow for an in vitro radiometric NUAK kinase inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro NUAK1/NUAK2 Radiometric Kinase Assay
This protocol is adapted from Banerjee S, et al. (2014) and is used to determine the IC50 of this compound against purified NUAK kinases.[1][3][6]
Materials:
-
Purified active GST-NUAK1 or GST-NUAK2 enzyme.
-
Kinase Reaction Buffer: 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate.
-
Substrate: Sakamototide peptide (200 µM final concentration).
-
ATP: 0.1 mM [γ-³²P]ATP (specific activity ~500 c.p.m./pmol).
-
Inhibitor: this compound dissolved in DMSO to create a range of concentrations.
-
Termination Solution: 50 mM orthophosphoric acid.
-
P81 phosphocellulose paper.
-
96-well plates.
Procedure:
-
Prepare the reaction mix in a 96-well plate. For each reaction (total volume of 50 µL), add Kinase Reaction Buffer, 100 ng of purified NUAK enzyme, and 200 µM Sakamototide substrate.
-
Add the indicated concentrations of this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 0.1 mM [γ-³²P]ATP.
-
Incubate the plate for 30 minutes at 30°C.
-
Terminate the reactions by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Immediately immerse the P81 papers in a beaker containing 50 mM orthophosphoric acid.
-
Wash the papers three times in 50 mM orthophosphoric acid, followed by a final rinse in acetone to air dry.
-
Quantify the incorporation of ³²P into the Sakamototide substrate using Cerenkov counting.
-
Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration and plot the results to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of AMPK Pathway Activation
This protocol provides a general framework to assess whether a compound indirectly affects AMPK activation by measuring the phosphorylation of AMPK at Threonine 172 (Thr172).
Materials:
-
Cell Culture: Cells of interest (e.g., HEK293, U2OS).
-
Treatment: this compound, positive control (e.g., AICAR, metformin), negative control (DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
SDS-PAGE gels (e.g., 4–12% Bis-Tris).
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total AMPKα.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound, controls, or vehicle (DMSO) for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for phospho-AMPKα (Thr172), diluted in Blocking Buffer, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total AMPKα, following the same steps from blocking onwards.
Conclusion
This compound is a powerful and selective research tool whose primary role in the LKB1 signaling network is the specific inhibition of the NUAK1 and NUAK2 kinases. It does not directly inhibit AMPK. Its value for researchers, scientists, and drug developers lies in its ability to parse the complex, branching nature of LKB1 signaling, allowing for a focused investigation of the physiological and pathological roles of the LKB1-NUAK pathway, distinct from the well-studied LKB1-AMPK energy-sensing axis. The methodologies and data presented in this guide provide a comprehensive resource for the effective use and interpretation of this compound in a research setting.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
The Biological Functions of NUAK Kinases in Cancer: A Technical Guide
Introduction
The Novel (Nua) Kinases 1 and 2 (NUAK1 and NUAK2), members of the AMP-activated protein kinase (AMPK)-related kinase (ARK) family, have emerged as significant regulators of cancer progression.[1][2][3] Despite being relatively understudied compared to other kinases, their roles in a multitude of cellular processes pivotal to cancer development, including cell proliferation, survival, migration, and metabolic reprogramming, have drawn considerable attention from the research and drug development communities.[1][2] This technical guide provides an in-depth overview of the biological functions of NUAK kinases in various malignancies, detailing their involvement in key signaling pathways, summarizing quantitative data on their expression and clinical relevance, and outlining common experimental methodologies for their study.
NUAK Kinases: Structure and Activation
NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK) are serine/threonine kinases that share a conserved catalytic domain with other ARK family members.[2][3] Their activation is canonically regulated by the tumor suppressor kinase LKB1, which phosphorylates a conserved threonine residue in the T-loop of their catalytic domain (Threonine 211 in NUAK1 and Threonine 208 in NUAK2).[3][4] However, evidence suggests that NUAK kinases can retain activity even in LKB1-deficient cancer cells, indicating the existence of alternative activation mechanisms.[3] Both NUAK1 and NUAK2 possess a ubiquitin-associated (UBA) domain C-terminal to their kinase domain, which is essential for their phosphorylation and activation by LKB1.[5]
The Dichotomous Role of NUAK Kinases in Cancer
The function of NUAK kinases in cancer is complex and often context-dependent, with reports suggesting both oncogenic and tumor-suppressive roles.[6] While they are frequently overexpressed in various cancers and their elevated expression often correlates with poor prognosis, some studies have indicated tumor-suppressive functions.[1][6] This duality underscores the intricate signaling networks in which NUAK kinases participate.
Oncogenic Functions
A substantial body of evidence points to the pro-tumorigenic roles of NUAK kinases across a wide range of cancers. Their oncogenic functions are primarily attributed to their ability to promote:
-
Cell Proliferation and Survival: NUAK kinases have been shown to drive cell cycle progression and inhibit apoptosis.[4][7] For instance, NUAK1 can induce the S-phase of the cell cycle, while both NUAK1 and NUAK2 have been implicated in providing resistance to apoptosis under cellular stress conditions.[4][7][8] In Myc-driven tumors, NUAK1 acts as a crucial survival factor.[5][9]
-
Metastasis and Invasion: Both NUAK1 and NUAK2 are key players in promoting cancer cell migration and invasion, critical steps in the metastatic cascade.[2][3] They regulate cell adhesion and the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1][4][10]
-
Chemoresistance: Upregulation of NUAK kinases has been linked to resistance to conventional chemotherapeutic agents in several cancers, including pancreatic and gastric cancer.[11][12][13]
-
Metabolic Reprogramming: NUAK kinases can influence cellular metabolism to support the high energetic demands of cancer cells.[5][14] They have been shown to modulate glucose and glutamine metabolism, thereby fueling rapid cell proliferation.[14]
Tumor-Suppressive Functions
In certain contexts, NUAK kinases can exhibit tumor-suppressive activities. For example, NUAK1, in the presence of functional LKB1, can directly phosphorylate and activate the tumor suppressor p53, leading to cell cycle arrest.[1][15] This highlights the importance of the upstream regulator LKB1 in dictating the functional output of NUAK1 signaling.
NUAK Kinases in Specific Cancers: A Summary
The expression and function of NUAK kinases have been investigated in numerous cancer types, revealing their widespread involvement in tumorigenesis.
| Cancer Type | NUAK1 Expression | NUAK2 Expression | Key Functions and Clinical Correlation | References |
| Hepatocellular Carcinoma (HCC) | Upregulated | Upregulated | Promote proliferation, migration, and invasion. High expression correlates with poor prognosis. | [1][16] |
| Breast Cancer | Upregulated | Upregulated | Increased invasion and metastasis, particularly in triple-negative breast cancer (TNBC). | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Upregulated | Correlates with tumor stage and metastasis. | [1] |
| Ovarian Cancer | Upregulated | - | Promotes metastasis through regulation of fibronectin production and spheroid integrity. Correlates with poor prognosis. | [4][17][18] |
| Gastric Cancer | Upregulated | Upregulated | Drives cancer cell expansion and chemoresistance. Correlates with poor prognosis. | [10][11] |
| Pancreatic Cancer | Upregulated | Upregulated | Associated with chemoresistance and poor prognosis. Inhibition can suppress tumor growth and fibrosis. | [1][13][17][19] |
| Melanoma | - | Upregulated | Promotes tumor growth and migration. High expression correlates with a higher risk of relapse. | [6][20] |
| Glioblastoma (GBM) | - | Upregulated | Acts as a fetal oncogene promoting proliferation and migration. | [21] |
| Colorectal Cancer (CRC) | Upregulated | - | Protects tumors from oxidative stress. High expression correlates with reduced overall survival. | [9] |
| Cervical Cancer | - | Upregulated | Promotes proliferation, migration, and EMT. | [10] |
| Prostate Cancer | - | Upregulated | Elevated in prostate cancer and metastatic castration-resistant prostate cancer (mCRPC). Correlates with increased risk of metastasis. | [22] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated | - | Promotes metastasis by upregulating Slug transcription. Correlates with poor survival. | [23][24] |
Key Signaling Pathways Involving NUAK Kinases in Cancer
NUAK kinases are integral components of several critical signaling pathways that are frequently dysregulated in cancer.
LKB1-AMPK-NUAK Pathway
This is the canonical activation pathway for NUAK kinases. The tumor suppressor LKB1 phosphorylates and activates NUAK1 and NUAK2, which in turn phosphorylate a variety of downstream targets to regulate cellular processes. However, the outcomes of this pathway can be either tumor-suppressive or oncogenic depending on the cellular context and the presence of other signaling inputs.
Canonical LKB1-NUAK signaling pathway.
Hippo-YAP/TAZ Pathway
NUAK2 is a critical player in the Hippo-YAP/TAZ signaling pathway, which is a key regulator of organ size and tumorigenesis. NUAK2 can act in a positive feedback loop with the transcriptional co-activator YAP.[16] YAP drives the expression of NUAK2, which in turn phosphorylates and inhibits the LATS1 kinase, a negative regulator of YAP.[17] This leads to the nuclear translocation of YAP and the transcription of pro-proliferative and anti-apoptotic genes.
NUAK2-YAP/TAZ positive feedback loop.
TGF-β/SMAD Pathway
NUAK kinases have a complex and sometimes opposing role in the Transforming Growth Factor-β (TGF-β) signaling pathway.[8] In pancreatic cancer, NUAK2 can mediate the oncogenic effects of the NF-κB pathway by targeting SMAD2/3 for phosphorylation, which promotes chemoresistance.[12][19] Conversely, in other contexts, NUAK1 has been shown to repress the activation of TGF-β downstream targets.[8]
NUAK2 involvement in the TGF-β/SMAD pathway.
Other Notable Pathways
-
STAT5/GLI1/SOX2 Signaling: In gastric cancer, NUAK1 activates this pathway to enhance cancer cell expansion and drive chemoresistance.[11] NUAK1 upregulates GLI1 expression by activating STAT5-mediated transcription and stabilizing the GLI1 protein.[11]
-
GSK-3β/β-catenin Pathway: In hepatocellular carcinoma, NUAK1 can promote the expression of the immune checkpoint ligand PD-L1 by activating the GSK-3β/β-catenin signaling pathway, thereby facilitating immune escape.[25]
-
mTOR Signaling: NUAK kinases can activate the mTOR pathway, a central regulator of cell growth and metabolism, to promote cancer cell proliferation and metastasis.[7][14]
Therapeutic Targeting of NUAK Kinases
The significant role of NUAK kinases in promoting cancer progression has made them attractive therapeutic targets.[1][26][27] Several small-molecule inhibitors of NUAK1 and NUAK2 have been developed and are currently in preclinical evaluation.[1]
| Inhibitor | Target(s) | Preclinical Models | Reported Effects | References |
| HTH-01-015 | NUAK1 | Non-small cell lung cancer, hepatocellular carcinoma, colorectal cancer, pancreatic cancer | Decreased EMT, migration, and invasion. | [1] |
| HTH-02-006 | NUAK2 | Glioma, hepatocellular carcinoma, prostate cancer | Attenuates GBM cell proliferation. | [1][21] |
| WZ4003 | NUAK1/2 | Non-small cell lung cancer, breast cancer, gastric cancer, bladder cancer | - | [1] |
| ON123300 | NUAK1/2 | Gastric cancer, acute myeloid leukemia | - | [1] |
| P4899 | NUAK1/2 | Pancreatic cancer | Synergizes with chemotherapy, abrogates drug resistance, and suppresses fibrosis. | [13] |
| KHKI-01128 & KHKI-01215 | NUAK2 | Colorectal cancer | Potently suppress cell proliferation and induce apoptosis. | [28] |
Pharmacological inhibition of NUAKs has shown promise in preclinical models, often leading to reduced tumor growth, decreased metastasis, and sensitization to chemotherapy.[1][13][29]
Experimental Methodologies for Studying NUAK Kinases
A variety of experimental techniques are employed to investigate the biological functions of NUAK kinases in cancer.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Used to quantify the mRNA expression levels of NUAK1 and NUAK2 in cancer cells and tissues.
-
Western Blotting: Employed to detect and quantify NUAK1 and NUAK2 protein levels and to assess the phosphorylation status of their downstream targets.
-
Immunohistochemistry (IHC): Utilized to examine the expression and localization of NUAK proteins in clinical tumor samples and to correlate their expression with clinicopathological parameters.
Functional Assays in Cell Culture
-
Cell Viability and Proliferation Assays (e.g., MTT, Colony Formation): These assays are used to determine the effect of NUAK1/2 overexpression or knockdown/inhibition on cancer cell growth and proliferation.
-
Migration and Invasion Assays (e.g., Wound-Healing, Transwell): These in vitro assays are crucial for evaluating the role of NUAK kinases in cancer cell motility and invasion.
-
Spheroid Formation Assays: Used to model the formation of tumor spheroids, which is a critical step in the metastasis of certain cancers like ovarian cancer, and to assess the role of NUAKs in this process.
In Vivo Models
-
Xenograft and Orthotopic Mouse Models: These models involve the implantation of human cancer cells into immunodeficient mice to study the effect of NUAK kinase modulation on tumor growth, metastasis, and response to therapy in a living organism.[1][21]
-
Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is directly implanted into mice, provide a more clinically relevant system to evaluate the efficacy of NUAK inhibitors.[11]
Mechanistic Studies
-
Kinase Assays: In vitro kinase assays are performed to confirm the enzymatic activity of NUAK kinases and to identify their direct substrates.
-
Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that interact with NUAK1 and NUAK2, providing insights into their signaling complexes.
-
Luciferase Reporter Assays: These assays are employed to measure the effect of NUAK kinase signaling on the transcriptional activity of downstream transcription factors.
-
CRISPR-Cas9 Gene Editing: This powerful tool is used to generate NUAK1 or NUAK2 knockout cell lines to study the specific functions of these kinases.[1][21]
A typical workflow for investigating NUAK kinases in cancer.
Conclusion and Future Directions
NUAK kinases are increasingly recognized as pivotal players in the pathobiology of a wide array of cancers. Their multifaceted roles in regulating cell proliferation, survival, metastasis, and chemoresistance, coupled with their frequent overexpression in tumors, underscore their potential as valuable therapeutic targets. While significant progress has been made in elucidating the signaling pathways governed by NUAK kinases, further research is warranted to fully understand their complex and context-dependent functions. The continued development of potent and selective NUAK inhibitors, along with the identification of predictive biomarkers, will be crucial for translating our growing knowledge of NUAK biology into effective cancer therapies. Future studies should also focus on the potential for synergistic combinations of NUAK inhibitors with existing chemotherapies and targeted agents to overcome drug resistance and improve patient outcomes.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Role for NUAK1 in Promoting Ovarian Cancer Metastasis through Regulation of Fibronectin Production in Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. pnas.org [pnas.org]
- 7. NUAK Kinases: Brain–Ovary Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUAK Kinases: Brain–Ovary Axis [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. NUAK2 silencing inhibits the proliferation, migration and epithelial-to-mesenchymal transition of cervical cancer cells via upregulating CYFIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NUAK1 activates STAT5/GLI1/SOX2 signaling to enhance cancer cell expansion and drives chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. read.qxmd.com [read.qxmd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel role for NUAK1 in promoting ovarian cancer metastasis through regulation of fibronectin production in spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The NF-κB/NUAK2 signaling axis regulates pancreatic cancer progression by targeting SMAD2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AMP kinase-related kinase NUAK2 affects tumor growth, migration, and clinical outcome of human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. embopress.org [embopress.org]
- 22. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. NUAK1 promotes tumor metastasis through upregulating slug transcription in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NUAK1 acts as a novel regulator of PD-L1 via activating GSK-3β/β-catenin pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. NUAK2 Inhibitors, KHKI-01128 and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 29. NUAK Inhibitors as Therapeutics for Cancer and Fibrosis | Research & Innovation [research.utoronto.ca]
NUAK Inhibitors in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Novel (Nua) Kinase (NUAK) family, comprising NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK), represents a compelling and increasingly important area of focus in oncology research. As members of the AMP-activated protein kinase (AMPK)-related kinase family, NUAK1 and NUAK2 are implicated in a variety of cellular processes that are fundamental to cancer progression, including cell survival, proliferation, migration, and metabolic reprogramming.[1][2] Dysregulation of NUAK signaling has been observed in a range of malignancies, making these kinases attractive therapeutic targets for the development of novel anti-cancer agents.[3][4] This technical guide provides an in-depth review of NUAK inhibitors in oncology, summarizing key preclinical data, detailing experimental methodologies, and illustrating the core signaling pathways.
The NUAK Signaling Pathway in Cancer
NUAK1 and NUAK2 are serine/threonine kinases that are activated downstream of the tumor suppressor kinase LKB1.[1] Once activated, they phosphorylate a range of downstream substrates, thereby influencing multiple signaling cascades critical to cancer cell biology. The signaling network is complex, with both overlapping and distinct functions for NUAK1 and NUAK2.
Key aspects of the NUAK signaling pathway in cancer include:
-
Upstream Activation: LKB1 is a primary upstream activator of both NUAK1 and NUAK2.[2]
-
Downstream Effectors:
-
Hippo Pathway: NUAKs can negatively regulate the Hippo tumor suppressor pathway by inhibiting the kinase LATS1, leading to the activation of the oncogenic transcriptional co-activators YAP and TAZ.[5]
-
mTOR Pathway: NUAKs can activate the mTOR signaling pathway, a central regulator of cell growth and metabolism.[6]
-
p53 Regulation: NUAK1 has been shown to phosphorylate and regulate the tumor suppressor p53.[2]
-
Cell Adhesion and Migration: A well-characterized substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by NUAK1 inhibits myosin phosphatase activity, leading to increased myosin light chain phosphorylation and alterations in cell adhesion and migration.[7]
-
Oxidative Stress Response: NUAK1 plays a role in protecting cancer cells from oxidative stress by facilitating the nuclear translocation of the antioxidant master regulator NRF2.[8]
-
PI3K/AKT Pathway: There is evidence of crosstalk between NUAK signaling and the PI3K/AKT pathway, a critical survival pathway in many cancers.[9]
-
Below is a diagram illustrating the core NUAK signaling pathway in the context of oncology.
Quantitative Data on NUAK Inhibitors
A number of small molecule inhibitors targeting NUAK1 and/or NUAK2 have been developed and characterized. The following table summarizes the in vitro potency of selected NUAK inhibitors.
| Inhibitor | Target(s) | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Other Notable Targets (IC50) | Reference(s) |
| WZ4003 | NUAK1/2 | 20 | 100 | EGFR (T790M) | [6][7][10] |
| HTH-01-015 | NUAK1 | 100 | >10,000 | Highly selective for NUAK1 | [6][7] |
| Narazaciclib (ON123300) | Multi-kinase | 5 | - | CDK4 (3.9 nM), PDGFRβ (26 nM), FGFR1 (26 nM), RET (9.2 nM), FYN (11 nM), CDK6 (9.82 nM) | [11][12] |
| KI-301670 | NUAK1 | - | - | Pancreatic cancer cell growth IC50: 1.7 µM (MIA PaCa-2), 2.6 µM (AsPC-1) | [1] |
| KHKI-01128 | NUAK2 | - | 24 | - | [13] |
| KHKI-01215 | NUAK2 | - | 52 | - | [13] |
| LRRK2-IN-8 | Multi-kinase | 10-100 | - | LRRK2 (wt & G2019) (<10 nM), TYK2 (10-100 nM) | [12] |
| LRRK2/NUAK1/TYK2-IN-1 | Multi-kinase | <10 | - | LRRK2 (wt & G2019) (<10 nM), TYK2 (<10 nM) | [12] |
Experimental Protocols
Detailed and robust experimental protocols are critical for the evaluation of NUAK inhibitors. Below are representative methodologies for key in vitro and in vivo assays.
Biochemical Kinase Assay (Radiometric)
This protocol is adapted from methodologies used to characterize inhibitors like this compound and HTH-01-015.[10]
Objective: To determine the in vitro potency (IC50) of a compound against purified NUAK1 or NUAK2 kinase.
Materials:
-
Purified recombinant NUAK1 or NUAK2 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)
-
Peptide substrate (e.g., Sakamototide or CHKtide)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, combine the kinase, peptide substrate, and kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of a test compound to its target kinase within living cells.[14]
Objective: To measure the apparent affinity of a test compound for NUAK1 or NUAK2 in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NUAK1 or NUAK2 fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test compounds dissolved in DMSO
-
White, low-volume 384-well plates
Procedure:
-
Transfect HEK293 cells with the NUAK-NanoLuc® fusion plasmid and plate in assay plates.
-
Culture the cells for 18-24 hours to allow for protein expression.
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Add the diluted test compound to the cells.
-
Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.
-
Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Prepare the detection reagent by mixing the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Determine the IC50 value by plotting the NanoBRET™ ratio against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of NUAK inhibitors in a mouse xenograft model.
Objective: To assess the in vivo efficacy of a NUAK inhibitor in reducing tumor growth.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Cancer cell line with known NUAK expression/dependency (e.g., OVCAR8 for ovarian cancer, various NSCLC or HCC lines)
-
Matrigel (or similar basement membrane matrix)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Culture the selected cancer cells to the desired number.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data by comparing tumor growth rates and final tumor volumes between the treatment and control groups.
Below is a workflow diagram for a typical in vivo xenograft study.
Conclusion
The NUAK family of kinases presents a promising avenue for therapeutic intervention in oncology. Their central role in regulating key cancer-associated signaling pathways, coupled with the growing arsenal of small molecule inhibitors, underscores their potential as valuable targets. This technical guide provides a foundational overview of the current landscape of NUAK inhibitors, offering quantitative data and detailed experimental protocols to aid researchers and drug development professionals in this exciting field. Further research into the nuanced roles of NUAK1 and NUAK2 in different cancer contexts, along with the development of next-generation inhibitors with improved selectivity and pharmacokinetic properties, will be crucial in translating the promise of NUAK-targeted therapies into clinical reality.
References
- 1. KI-301670 | NUAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. eubopen.org [eubopen.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 11. ascopubs.org [ascopubs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AMPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. reactionbiology.com [reactionbiology.com]
Unraveling the Structure-Activity Relationship of WZ4003: A Technical Guide for Drug Discovery Professionals
An in-depth analysis of the potent and selective NUAK1/2 inhibitor, WZ4003, reveals key structural determinants for its activity and provides a framework for the development of next-generation therapeutics targeting the NUAK family of kinases. This guide offers a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a highly selective and potent inhibitor of NUAK1 (NUAK family, SNF1-like kinase 1) and NUAK2.[1][2] It demonstrates significant potential in preclinical studies for its anti-proliferative, anti-migratory, and anti-invasive properties in various cancer cell lines.[3][4] Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for optimizing its therapeutic potential and designing novel analogs with improved efficacy and selectivity. This document provides a detailed exploration of the SAR of this compound, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the competitive inhibition of NUAK1 and NUAK2, members of the AMP-activated protein kinase (AMPK) family.[3][5] These kinases are downstream effectors of the LKB1 tumor suppressor kinase and play crucial roles in regulating cellular processes such as cell adhesion, polarity, proliferation, and survival.[5][6] The primary known substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1), which is phosphorylated at Ser445 by NUAK1.[3][5] Inhibition of NUAK1 by this compound leads to a reduction in MYPT1 phosphorylation, thereby impacting downstream signaling cascades that control cell migration and proliferation.[3]
Structure-Activity Relationship (SAR) of this compound and its Analogs
The core chemical scaffold of this compound is a pyrimidine derivative. Modifications to this scaffold have led to the development of several analogs with varying potencies and selectivities for NUAK1 and NUAK2. The following table summarizes the inhibitory activities of this compound and its key analogs.
| Compound | Modification from this compound | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Key Observations |
| This compound | - | 20[2][3] | 100[2][3] | Potent dual inhibitor of NUAK1 and NUAK2. |
| HTH-01-015 | Different heterocyclic core | 100[3] | >10,000[3] | Selective for NUAK1 over NUAK2. |
| XMD-17-51 | Analog of HTH-01-015 | 1.5[4] | - | More potent than HTH-01-015 but less selective. |
| XMD-18-42 | Analog of HTH-01-015 | 30[4] | - | More potent than HTH-01-015 but less selective. |
| Compound 9q | Removal of a methoxy group | More potent than this compound | More potent than this compound | Enhanced anti-proliferative activity.[7][8] |
Binding Mode and Resistance Mutations
The ATP-competitive nature of this compound is suggested by its structural similarity to other kinase inhibitors that bind in the ATP pocket.[3] A key insight into the binding mode of this compound comes from the identification of a resistance mutation, A195T, in NUAK1.[3][5] This mutation, located in the kinase domain, renders NUAK1 approximately 50-fold more resistant to this compound without affecting its basal kinase activity.[3] This suggests that the alanine at position 195 is critical for the binding of this compound, and the bulkier threonine residue likely introduces a steric hindrance that prevents effective binding of the inhibitor.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified NUAK1 or NUAK2 enzyme with varying concentrations of the test compound (e.g., this compound) and a specific peptide substrate (e.g., a synthetic peptide containing the NUAK1 phosphorylation site on MYPT1).
-
Initiation: Start the kinase reaction by adding a solution containing ATP (often radiolabeled, e.g., [γ-³²P]ATP) and magnesium chloride.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA to chelate the magnesium ions.
-
Detection: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the effect of a compound on the growth and division of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., U2OS, MEFs) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay. A common method is the MTT or MTS assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Cell Migration and Invasion Assays
These assays evaluate the impact of a compound on the migratory and invasive potential of cancer cells, which are critical processes in metastasis.
Methodology (Transwell Invasion Assay):
-
Chamber Preparation: Use a Transwell chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix.
-
Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the test compound or vehicle control.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chambers for a sufficient time to allow for cell invasion through the Matrigel-coated membrane (e.g., 24-48 hours).
-
Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.
-
Data Analysis: Compare the number of invading cells in the treated groups to the control group to determine the percentage of invasion inhibition.
Conclusion and Future Directions
This compound serves as a valuable chemical probe for elucidating the biological functions of NUAK1 and NUAK2 and as a promising lead compound for the development of novel anti-cancer agents. The structure-activity relationships highlighted in this guide provide a roadmap for medicinal chemists to design more potent and selective NUAK inhibitors. The identification of the A195T resistance mutation offers a critical tool for target validation and for understanding the molecular basis of inhibitor binding. Future research should focus on a more extensive exploration of the SAR of this compound analogs to improve their pharmacokinetic and pharmacodynamic properties. Furthermore, the development of highly selective inhibitors for NUAK1 versus NUAK2 will be instrumental in dissecting the specific roles of each isoform in normal physiology and disease. The recent availability of a NUAK1 crystal structure will undoubtedly accelerate these efforts, enabling structure-based drug design and the rational optimization of this important class of kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. rcsb.org [rcsb.org]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of this compound as NUAK inhibitors against human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
WZ4003: A Potent Inhibitor of NUAK1/2-Mediated MYPT1 Phosphorylation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of WZ4003 on the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). Contrary to its initial association with Epidermal Growth Factor Receptor (EGFR) inhibition in some contexts, this compound is a highly selective and potent inhibitor of NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2. Its effect on MYPT1 phosphorylation is a direct consequence of its inhibitory action on these kinases. This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and provides visual representations of the involved signaling pathways.
Introduction: this compound and its Target Specificity
This compound has been identified as a remarkably selective inhibitor of the NUAK family of protein kinases, which are members of the AMP-activated protein kinase (AMPK) family. Specifically, this compound targets NUAK1 and NUAK2, kinases that are activated by the tumor suppressor kinase LKB1 and play significant roles in cell adhesion, migration, and proliferation.[1][2]
MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP), is a well-characterized substrate of NUAK1.[1][2] The phosphorylation state of MYPT1 is critical for regulating MLCP activity and, consequently, smooth muscle contraction and cell motility. This compound serves as a valuable chemical probe to investigate the physiological functions of NUAK kinases by specifically inhibiting the phosphorylation of their downstream targets, including MYPT1.
Mechanism of Action: Inhibition of NUAK1-Mediated MYPT1 Phosphorylation
The primary mechanism by which this compound affects MYPT1 is through the direct inhibition of NUAK1. NUAK1 phosphorylates MYPT1 at a specific serine residue, Serine 445 (Ser445).[1][2] This phosphorylation event is associated with the regulation of cell adhesion and migration. By inhibiting the catalytic activity of NUAK1, this compound prevents the transfer of a phosphate group to MYPT1 at this site, leading to a dose-dependent reduction in phosphorylated MYPT1 (p-MYPT1 Ser445).
It is important to distinguish this pathway from other signaling cascades that regulate MYPT1. For instance, the RhoA/ROCK pathway, which is sometimes linked to EGFR signaling, also leads to the phosphorylation of MYPT1, but at different sites (Thr696 and Thr853), which inhibits phosphatase activity.[3][4][5] The effect of this compound is specific to the NUAK1-mediated phosphorylation at Ser445 and is not directly linked to the EGFR/RhoA/ROCK axis.
Signaling Pathway Diagram
Quantitative Data: In Vitro and In Vivo Efficacy
The inhibitory effect of this compound on NUAK kinases and subsequent MYPT1 phosphorylation has been quantified in several studies. The data are summarized below.
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ for NUAK1 | 20 nM | In vitro kinase assay | [1][2][6] |
| IC₅₀ for NUAK2 | 100 nM | In vitro kinase assay | [1][2][6] |
| Effective Concentration | 3 - 10 µM | HEK-293 cells | [1][7][8] |
| Effective Concentration | 10 µM | U2OS and MEF cells | [1] |
| Effective Concentration | 20 µM | U251 and A549 cells | [9] |
Table 1: Quantitative summary of this compound efficacy.
Studies in HEK-293 cells demonstrate that this compound suppresses MYPT1 phosphorylation at Ser445 in a dose-dependent manner, with maximal inhibition observed in the 3-10 µM range.[1][7] This in-cell potency is significantly higher than the in vitro IC₅₀, a common phenomenon reflecting factors such as cell permeability and target engagement in a cellular context.
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on MYPT1 phosphorylation, based on protocols described in the literature.[1][10]
Cell Culture and Treatment
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used. Other suitable lines include U2OS (human osteosarcoma) and Mouse Embryonic Fibroblasts (MEFs).
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO as a vehicle control.
-
Incubate for a specified period, typically 16 hours for HEK-293 cells.[1][10]
-
Induction of MYPT1 Phosphorylation
To observe the inhibitory effect of this compound, it is often necessary to stimulate the pathway leading to MYPT1 phosphorylation. Cell detachment is a known inducer of NUAK1 activity.
-
After this compound incubation, replace the cell medium with an EDTA-based cell dissociation buffer (e.g., PBS with 1 mM EDTA) containing the same concentration of this compound.
-
Induce cell detachment by gentle tapping of the culture plate.
-
Collect the detached cells by gentle centrifugation (e.g., 70 x g for 3 minutes).[10]
-
Immediately lyse the cells for protein analysis.
Western Blot Analysis
-
Cell Lysis: Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoprecipitation (Optional, for endogenous protein):
-
Incubate 0.5-1 mg of cell lysate with an antibody against total MYPT1 overnight at 4°C.
-
Add Protein G-Sepharose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Immunoblotting:
-
Separate proteins (either from total lysate or immunoprecipitation) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-p-MYPT1 (Ser445)
-
Mouse anti-total MYPT1
-
Antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) kit.
-
Experimental Workflow Diagram
Conclusion
This compound is a specific and potent inhibitor of NUAK1 and NUAK2, providing a reliable tool for studying the roles of these kinases in cellular processes. Its inhibitory effect on the phosphorylation of MYPT1 at Ser445 is well-documented and serves as a key biomarker for NUAK1 activity in cells. For researchers in oncology, cell biology, and drug development, understanding the direct interaction between this compound and the LKB1-NUAK1-MYPT1 pathway is crucial for designing experiments and interpreting results related to cell migration, adhesion, and proliferation. The methodologies and data presented in this guide offer a comprehensive framework for investigating the cellular impact of this compound.
References
- 1. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho A Regulates Epidermal Growth Factor-Induced Human Osteosarcoma MG63 Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
WZ4003: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of WZ4003 in cell culture experiments. This compound is a potent and highly selective dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2.[1][2][3] It has also demonstrated significant activity against the L858R/T790M mutant of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer.[4][5]
Mechanism of Action
This compound primarily functions by inhibiting the kinase activity of NUAK1 and NUAK2, which are members of the AMP-activated protein kinase (AMPK) family.[3] These kinases are activated by the tumor suppressor kinase LKB1 and are implicated in various cellular processes, including cell adhesion, proliferation, migration, and invasion.[1][6] this compound has been shown to suppress the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1) at Ser445, a well-characterized substrate of NUAK1.[1] Additionally, this compound can target the ATP-binding site of the EGFR kinase domain, particularly in mutants that confer resistance to other EGFR inhibitors.[4][5]
Data Presentation
Table 1: IC50 Values of this compound
| Target | IC50 Value | Assay Type | Reference |
| NUAK1 | 20 nM | Cell-free assay | [1][2][4] |
| NUAK2 | 100 nM | Cell-free assay | [1][2][4] |
| L858R/T790M mutant EGFR | High affinity | Cellular assay | [2][4] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathway affected by this compound and a general workflow for its application in cell culture experiments.
References
- 1. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Biochemicals - CAT N°: 19177 [bertin-bioreagent.com]
Optimal Concentration of WZ4003 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ4003 is a potent and highly selective inhibitor of NUAK (NUAK family SNF1-like kinase) kinases, specifically NUAK1 and NUAK2.[1][2][3][4][5][6] It also demonstrates significant activity against mutant forms of the epidermal growth factor receptor (EGFR), particularly those harboring the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors.[7][8][9][10] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in various in vitro assays.
Mechanism of Action
This compound primarily functions as an ATP-competitive inhibitor of NUAK1 and NUAK2, which are downstream kinases in the LKB1 tumor suppressor signaling pathway.[3][5] This pathway is implicated in regulating cell adhesion, migration, and proliferation.[3][5] Additionally, this compound has been identified as a potent inhibitor of EGFR mutants, including the L858R/T790M double mutant, making it a valuable tool for studying resistance mechanisms in non-small-cell lung cancer (NSCLC).[7][8]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound activity from enzymatic and cell-based assays.
Table 1: Enzymatic Activity of this compound
| Target | IC50 | Assay Conditions |
| NUAK1 | 20 nM | Cell-free kinase assay with 0.1 mM ATP.[3][6] |
| NUAK2 | 100 nM | Cell-free kinase assay with 0.1 mM ATP.[3][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effective Concentration | Observed Effect |
| HEK-293 | MYPT1 Phosphorylation | 3-10 µM | Maximal suppression of NUAK1-mediated phosphorylation.[2][3] |
| U2OS | Cell Proliferation | 10 µM | 50% reduction in S-phase cells; inhibition of mitosis.[4][11] |
| U2OS | Cell Invasion | 10 µM | Significant inhibition of invasive potential.[3][5] |
| MEFs | Cell Proliferation | 10 µM | Complete inhibition of proliferation.[3] |
| MEFs | Cell Migration | Not Specified | Significant inhibition in wound-healing assay.[4][5] |
| H1975 (L858R/T790M) | Cell Growth | Potent Inhibition | Increased potency in cells with EGFR T790M mutation.[8] |
| WPMY-1 | Cell Proliferation | 2.5-10 µM | 24-71% reduction in proliferation after 24 hours.[12] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from methodologies used to determine the IC50 of this compound against NUAK1 and NUAK2.[1][2][3]
Objective: To determine the inhibitory activity of this compound on a specific kinase in a cell-free system.
Materials:
-
Purified recombinant kinase (e.g., GST-NUAK1)
-
Kinase substrate (e.g., Sakamototide)
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, set up triplicate reactions for each concentration of this compound. Each reaction should have a final volume of 50 µL.
-
To each well, add the kinase, substrate, and the indicated concentration of this compound in kinase buffer.
-
Initiate the reaction by adding [γ-³²P]ATP (final concentration ~0.1 mM).
-
Incubate the plate at 30°C for 30 minutes.
-
Terminate the reaction by adding 25 mM EDTA.
-
Spot 40 µL of the reaction mixture onto P81 paper.
-
Wash the P81 paper three times with 50 mM orthophosphoric acid.
-
Quantify the incorporation of ³²P using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.[1][2][3]
Objective: To determine the effect of this compound on the proliferation of a specific cell line.
Materials:
-
Cells of interest (e.g., U2OS, MEFs)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a DMSO-only control.
-
Incubate the plate for the desired period (e.g., 5 days).[1][2][3]
-
At the end of the incubation period, assess cell viability using the chosen proliferation assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the results to the DMSO control and plot the dose-response curve to determine the concentration that inhibits proliferation.
Western Blot for Phospho-Protein Analysis
This protocol is for assessing the inhibition of NUAK1 activity in cells by measuring the phosphorylation of its substrate, MYPT1.[2][3]
Objective: To determine the concentration of this compound required to inhibit the phosphorylation of a target protein in a cellular context.
Materials:
-
Cells expressing the target kinase (e.g., HEK-293)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-total-MYPT1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein and a loading control.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for determining the optimal concentration of this compound.
Conclusion
The optimal concentration of this compound for in vitro assays is highly dependent on the specific assay and cell type being used. For enzymatic assays, concentrations in the low nanomolar range are effective.[3][6] However, due to factors such as cell permeability and intracellular ATP concentrations, higher concentrations in the low micromolar range (typically 3-10 µM) are required for cellular assays to achieve maximal effects.[2][3] It is crucial to perform dose-response experiments for each specific experimental system to determine the optimal working concentration of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncogenic Activity of Epidermal Growth Factor Receptor Kinase Mutant Alleles Is Enhanced by the T790M Drug Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and this compound [frontiersin.org]
Application Notes and Protocols for WZ4003 in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing WZ4003, a potent and selective inhibitor of NUAK (NUAK family SNF1-like kinase) 1 and 2, in in vitro wound healing assays. This document outlines the mechanism of action, experimental protocols, data presentation, and relevant signaling pathways.
Introduction
Wound healing is a complex biological process involving cell migration, proliferation, and differentiation. The in vitro wound healing or "scratch" assay is a fundamental method to study collective cell migration, a key step in this process. This compound has emerged as a valuable tool to investigate the role of NUAK kinases in regulating cell migration. It selectively inhibits NUAK1 and NUAK2 with IC50 values of 20 nM and 100 nM, respectively.[1][2] By inhibiting NUAK1, this compound has been shown to significantly impede cell migration and proliferation in various cell types, making it a crucial compound for studying the molecular mechanisms underpinning wound closure.[3]
Mechanism of Action
This compound exerts its inhibitory effect on cell migration primarily through the inhibition of NUAK1. NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family, is activated by the tumor suppressor kinase LKB1.[4] Activated NUAK1 plays a crucial role in cell adhesion and migration by phosphorylating Myosin Phosphatase Target Subunit 1 (MYPT1).[3][5] Phosphorylation of MYPT1 inhibits the activity of the associated protein phosphatase 1 (PP1), leading to increased phosphorylation of the myosin light chain (MLC). This cascade of events promotes the stabilization of actin stress fibers and facilitates cell detachment and migration.[6] this compound, by inhibiting NUAK1, prevents the phosphorylation of MYPT1, thereby promoting cell adhesion and inhibiting cell migration.[3][5]
Furthermore, NUAK1 is implicated in other signaling pathways that influence cell migration and proliferation, including the mTOR and YAP/TAZ pathways.[4][7][8][9]
Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound is understood to inhibit cell migration.
Experimental Protocols
Materials
-
Cell line of interest (e.g., Mouse Embryonic Fibroblasts (MEFs), U2OS, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (solubilized in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 12-well or 24-well)
-
Sterile pipette tips (p200 or p1000)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Optional: Mitomycin C to inhibit cell proliferation
Experimental Workflow
Detailed Protocol: Scratch Assay
-
Cell Seeding:
-
Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24-48 hours. For example, for fibroblasts in a 12-well plate, a seeding density of approximately 2 x 10^5 cells per well is recommended.[10]
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Cell Starvation (Optional but Recommended):
-
Once the cells reach confluency, gently aspirate the complete medium.
-
Wash the cells once with PBS.
-
Add serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration. Alternatively, Mitomycin C (e.g., 5 µg/mL for 2 hours) can be used to inhibit proliferation.[11]
-
-
Creating the Scratch:
-
Treatment with this compound:
-
Prepare different concentrations of this compound in serum-free or low-serum medium. A common concentration used to inhibit migration is 10 µM.[1][2][3] A dose-response experiment (e.g., 1, 3, 10, 30 µM) is recommended to determine the optimal concentration for your cell line.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Add the respective media to the wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first set of images (T=0) using a phase-contrast microscope.
-
Place the plate back in the incubator.
-
Capture images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.[10]
-
-
Data Analysis:
-
Use image analysis software like ImageJ to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100
-
Alternatively, the migration rate can be calculated by measuring the change in the width of the scratch over time.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following table provides an illustrative example of how to present the results of a wound healing assay with this compound.
Table 1: Effect of this compound on Wound Closure in Mouse Embryonic Fibroblasts (MEFs)
| Treatment Group | Concentration (µM) | Wound Closure at 12h (%) | Wound Closure at 24h (%) | Migration Rate (µm/hour) |
| Vehicle Control (DMSO) | 0.1% | 45.2 ± 3.5 | 92.8 ± 4.1 | 20.5 ± 1.8 |
| This compound | 3 | 28.7 ± 2.9 | 65.4 ± 3.8 | 12.1 ± 1.5* |
| This compound | 10 | 15.1 ± 2.1 | 35.6 ± 3.2 | 6.3 ± 0.9 |
| NUAK1 Knockout | - | 16.5 ± 2.5 | 38.2 ± 4.0 | 6.8 ± 1.1 |
Data are presented as mean ± standard deviation (n=3). Statistical significance relative to the vehicle control is denoted by * (p < 0.05) and ** (p < 0.01). Note: This data is illustrative and based on qualitative descriptions from the literature.
Troubleshooting
-
Uneven Scratch Width: Practice creating the scratch to ensure consistency. The use of commercially available wound healing inserts can also provide a uniform cell-free gap.
-
Cell Proliferation Confounding Results: Ensure proper serum starvation or use of a proliferation inhibitor like Mitomycin C. Run appropriate controls to assess the effect of the treatment on cell proliferation independently.
-
Cell Detachment: Handle the plates gently during washing and media changes to avoid disturbing the cell monolayer.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of NUAK kinases in cell migration and wound healing. The protocols and information provided in these application notes offer a robust framework for designing and executing experiments to elucidate the molecular mechanisms governing these fundamental cellular processes. The ability of this compound to phenocopy the effects of NUAK1 knockout on cell migration underscores its specificity and utility in cell biology research.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NUAK1 promotes organ fibrosis via YAP and TGF-β/SMAD signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
Application Notes: Transwell Invasion Assay Using WZ4003 to Inhibit NUAK Kinase Activity
Introduction
The Transwell invasion assay is a widely used method to study the invasive potential of cancer cells in vitro. This assay mimics the process of metastasis, where cancer cells penetrate the extracellular matrix (ECM) to invade surrounding tissues. WZ4003 is a potent and selective dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2, with IC50 values of 20 nM and 100 nM, respectively.[1][2] The NUAK kinases are activated by the tumor suppressor kinase LKB1 and are implicated in regulating cell adhesion, migration, and invasion.[1][3] Studies have demonstrated that this compound can effectively inhibit the migration and invasion of various cancer cells, making it a valuable tool for investigating the role of the LKB1-NUAK signaling pathway in cancer metastasis.[1][3][4]
Mechanism of Action
This compound exerts its anti-invasive effects by inhibiting the LKB1-NUAK signaling pathway. NUAK1, a key downstream effector of LKB1, plays a role in controlling myosin phosphatase complexes and cell adhesion.[1][5] By inhibiting NUAK1, this compound prevents the phosphorylation of downstream targets like Myosin Phosphatase Targeting Subunit 1 (MYPT1), which disrupts the cellular machinery required for cell migration and invasion.[1] This inhibition has been shown to suppress the invasive potential of cancer cells in Matrigel-based Transwell assays.[3] While originally developed in the context of overcoming resistance in EGFR-mutant cancers, its high selectivity for NUAK kinases makes it a specific tool for studying this pathway.[1][6][7]
References
- 1. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. apexbt.com [apexbt.com]
- 5. [PDF] Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases | Semantic Scholar [semanticscholar.org]
- 6. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
WZ4003: Application Notes and Protocols for Studying Metastasis in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ4003 is a potent and selective dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2.[1][2] The NUAK kinases are downstream effectors of the LKB1 tumor suppressor and have been implicated in various cellular processes, including cell adhesion, migration, and proliferation, all of which are critical for cancer metastasis.[1][2] Emerging evidence suggests that NUAK1, in particular, plays a significant role in promoting metastasis in several cancers, making it an attractive therapeutic target.[3][4] this compound also exhibits inhibitory activity against the T790M mutant of the epidermal growth factor receptor (EGFR), a common resistance mutation in non-small cell lung cancer. This document provides detailed application notes and protocols for utilizing this compound in preclinical mouse models to investigate its anti-metastatic potential.
Mechanism of Action and Signaling Pathway
This compound exerts its effects primarily by inhibiting the kinase activity of NUAK1 and NUAK2.[1][2] NUAK1 is known to be involved in signaling pathways that regulate the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[5] One of the key downstream targets of NUAK1 is the Myosin Phosphatase Targeting Subunit 1 (MYPT1). Inhibition of NUAK1 by this compound leads to decreased phosphorylation of MYPT1, which in turn affects cell adhesion and migration.[2] Furthermore, NUAK1 has been shown to regulate the transcription of pro-metastatic genes such as Slug through the JNK/c-Jun signaling pathway.[3]
In the context of EGFR, this compound can inhibit the activity of the T790M mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.
Signaling Pathway Diagram
Caption: this compound inhibits NUAK1/2, affecting downstream pathways that control metastasis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data available for this compound and its derivatives.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line | Assay Type | Reference |
| NUAK1 | 20 nM | - | Kinase Assay | [2] |
| NUAK2 | 100 nM | - | Kinase Assay | [2] |
| EGFR (T790M) | Potent Inhibition (IC50 not specified) | Ba/F3 | Cell-based Assay | - |
Table 2: In Vivo Efficacy of this compound Derivative (Compound 9q) in a Colorectal Cancer Xenograft Model
| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| 9q (this compound derivative) | Nude Mice | SW480 Xenograft | 10 mg/kg and 15 mg/kg | Oral, daily | 21 days | Significant tumor growth suppression | [6][7] |
Experimental Protocols
The following protocols are suggested for studying the anti-metastatic effects of this compound in mouse models. These are generalized protocols and should be adapted based on the specific cancer cell line and research question.
Protocol 1: Experimental Metastasis Model (Tail Vein Injection)
This model is suitable for assessing the effect of this compound on the later stages of metastasis, including tumor cell survival in circulation, extravasation, and colonization of distant organs.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water for oral administration; or a solution of DMSO, PEG300, Tween 80, and saline for intraperitoneal injection)
-
Metastatic cancer cell line (e.g., lung, breast, or melanoma cell lines known to metastasize to the lungs)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
Sterile PBS
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Preparation:
-
Culture metastatic cancer cells to 70-80% confluency.
-
On the day of injection, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile, serum-free PBS at a concentration of 1 x 10^6 to 2 x 10^6 cells/100 µL. Keep cells on ice.
-
-
This compound Formulation and Administration:
-
Prepare this compound in the chosen vehicle at the desired concentration. Based on the data for its derivative, a starting dose of 10-15 mg/kg for oral administration can be considered.[6][7]
-
Administer this compound or vehicle to the mice. The treatment can be initiated prior to, concurrently with, or after tumor cell injection, depending on the experimental design (prophylactic, therapeutic, or anti-colonization). A daily administration schedule is a reasonable starting point.
-
-
Tail Vein Injection:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Load the cell suspension into a 1 mL syringe with a 27-30 gauge needle.
-
Carefully inject 100 µL of the cell suspension into the lateral tail vein of each mouse.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of distress or tumor burden.
-
Continue this compound treatment as per the defined schedule.
-
After a predetermined period (e.g., 3-4 weeks), or when mice show signs of morbidity, euthanize the animals.
-
-
Metastasis Quantification:
-
Harvest the lungs and other organs of interest (e.g., liver, brain).
-
Count the number of visible metastatic nodules on the surface of the organs.
-
For a more quantitative analysis, fix the tissues in formalin, embed in paraffin, and perform histological analysis (H&E staining) to count micrometastases.
-
Alternatively, if using fluorescently or bioluminescently labeled cells, imaging techniques can be used to quantify metastatic burden.
-
Experimental Workflow: Experimental Metastasis Model
Caption: Workflow for the experimental metastasis mouse model with this compound treatment.
Protocol 2: Spontaneous Metastasis Model (Orthotopic Implantation)
This model more closely mimics the clinical progression of cancer, where metastases arise from a primary tumor.
Materials:
-
Same as Protocol 1.
-
Surgical instruments for tumor implantation and resection.
-
Anesthesia.
Procedure:
-
Cell Preparation:
-
Prepare cancer cells as described in Protocol 1. The cell number for injection will depend on the cell line and the desired tumor growth rate.
-
-
Orthotopic Implantation:
-
Anesthetize the mice.
-
Inject the cancer cells into the relevant orthotopic site (e.g., mammary fat pad for breast cancer, cecal wall for colon cancer).
-
-
This compound Administration:
-
Begin this compound or vehicle treatment at a predetermined time point (e.g., when the primary tumor becomes palpable or reaches a certain size). Administer daily via the chosen route.
-
-
Primary Tumor Monitoring and Resection (Optional):
-
Monitor the growth of the primary tumor using calipers or an imaging system.
-
To focus on the effect of this compound on metastasis, the primary tumor can be surgically resected once it reaches a specific size. This allows for a longer observation period for the development of metastases.
-
-
Monitoring for Metastasis and Endpoint:
-
Continue this compound treatment and monitor the mice for signs of metastatic disease.
-
Euthanize the mice at a predetermined endpoint or when they become moribund.
-
-
Metastasis Quantification:
-
Harvest the primary tumor (if not resected) and potential metastatic organs.
-
Quantify metastases as described in Protocol 1.
-
Logical Relationship: Spontaneous vs. Experimental Metastasis Models
Caption: this compound can be used to target different stages of the metastatic cascade in each model.
Conclusion
This compound is a valuable tool for investigating the role of NUAK1/2 in cancer metastasis. The provided protocols for experimental and spontaneous metastasis models in mice offer a framework for preclinical studies to evaluate the anti-metastatic efficacy of this compound. Careful selection of the mouse model, cancer cell line, and treatment regimen will be crucial for obtaining robust and clinically relevant data. Further studies are warranted to determine the optimal dosing and schedule for this compound in various in vivo models of metastasis.
References
- 1. Spontaneous Breast Cancer Metastasis Mouse Model [bio-protocol.org]
- 2. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUAK1 promotes tumor metastasis through upregulating slug transcription in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of this compound as NUAK inhibitors against human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Proliferation Assay Using WZ4003 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ4003 is a potent and highly specific inhibitor of NUAK (NUAK family SNF1-like kinase) kinases, with IC50 values of 20 nM for NUAK1 (also known as ARK5) and 100 nM for NUAK2.[1][2][3][4] It functions as a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), exhibiting a high affinity for the L858R/T790M mutant EGFR.[1][5] This dual activity makes this compound a valuable tool for investigating cellular signaling pathways and a potential therapeutic agent in cancers characterized by aberrant NUAK or EGFR activity, such as non-small cell lung cancer (NSCLC).[6][7] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines using common cell proliferation assays.
Mechanism of Action
This compound primarily exerts its effects through the inhibition of NUAK1 and NUAK2, which are members of the AMP-activated protein kinase (AMPK) family and are activated by the tumor suppressor kinase LKB1.[7] NUAK kinases are implicated in regulating cell adhesion, migration, and proliferation.[4][8] Additionally, this compound acts as an irreversible, covalent inhibitor of EGFR, particularly the T790M mutant, which is a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[5][9][10][11][12] By forming a covalent bond, this compound effectively blocks EGFR signaling pathways that drive tumor cell proliferation and survival.[13][14][15][16][17]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| NUAK1 (ARK5) | 20 nM | [1][3][4] |
| NUAK2 | 100 nM | [1][3][4] |
Table 2: Recommended Cell Seeding Densities for Proliferation Assays (96-well plate)
| Cell Line Type | Seeding Density (cells/well) | Reference |
| U2OS | 2,000 | [1][2][4] |
| Mouse Embryonic Fibroblasts (MEFs) | 3,000 | [1][2][4] |
| General Adherent Cell Lines | 1,000 - 100,000 |
Signaling Pathway Diagram
Caption: EGFR Signaling Pathway and this compound Inhibition.
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[19][20]
Materials:
-
Adherent cancer cell line of interest (e.g., NSCLC cell line with EGFR T790M mutation)
-
Complete cell culture medium
-
This compound inhibitor (stock solution in DMSO)
-
96-well tissue culture plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[18][21]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[22]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A common concentration to test is 10 µM.[1][2][4] It is recommended to perform a dose-response curve to determine the IC50.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[21]
-
Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Caption: MTT Cell Proliferation Assay Workflow.
Protocol 2: Crystal Violet Cell Proliferation Assay
The crystal violet assay is another method to determine cell viability by staining the DNA and proteins of adherent cells.[22][23] The amount of dye incorporated is proportional to the number of cells.[24]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound inhibitor (stock solution in DMSO)
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)[24][25]
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)[22][24]
-
Solubilization solution (e.g., 100% methanol or a solution containing 0.1 M sodium citrate in 50% ethanol, pH 4.2)[22][26]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
Staining:
-
Aspirate the fixative solution.
-
Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[22]
-
-
Washing:
-
Dye Solubilization:
-
Absorbance Measurement:
-
Measure the optical density of each well at 570 nm using a plate reader.[22]
-
-
Data Analysis:
-
Follow step 6 from the MTT Assay Protocol for data analysis.
-
Conclusion
The provided protocols offer robust methods for evaluating the anti-proliferative effects of the this compound inhibitor on cancer cell lines. The choice between the MTT and crystal violet assay will depend on the specific cell line and experimental goals. Proper optimization of cell seeding density and this compound concentration is crucial for obtaining reliable and reproducible results. These application notes serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sensitizes non-small cell lung cancer cells to gefitinib via inhibition of ARK5 and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First cell-active covalent EGFR inhibitor described | BioWorld [bioworld.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchhub.com [researchhub.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. clyte.tech [clyte.tech]
- 25. tpp.ch [tpp.ch]
- 26. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
Troubleshooting & Optimization
WZ4003 solubility in DMSO and cell culture media
Welcome to the technical support center for WZ4003. This resource provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of NUAK family kinases, specifically NUAK1 (IC50 ≈ 20 nM) and NUAK2 (IC50 ≈ 100 nM).[1][2][3] It shows high selectivity and does not significantly inhibit a wide panel of other kinases.[3][4] NUAK1 and NUAK2 are members of the AMP-activated protein kinase (AMPK) family and are activated by the LKB1 tumor suppressor protein kinase.[1] By inhibiting NUAK1 and NUAK2, this compound can impact various cellular processes, including cell migration, invasion, and proliferation.[1][4][5]
References
WZ4003 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of WZ4003. It also includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual inhibitor of NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK), which are members of the AMP-activated protein kinase (AMPK) family.[1][2][3][4] It exhibits high selectivity and does not significantly inhibit a wide range of other kinases.[2][3][4] The primary mechanism of action involves the inhibition of NUAK1 and NUAK2, which play roles in cell adhesion, migration, and proliferation.[4][5][6]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Store under desiccating conditions. Can be shipped at ambient temperature for short periods. |
| 4°C | 2 years[3] | ||
| In Solvent (Stock Solution) | -80°C | Up to 1 year[7][8] | Aliquot to avoid repeated freeze-thaw cycles.[7][8] |
| -20°C | Up to 6 months[3][7] |
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in organic solvents such as DMSO and DMF.[1][9] It is sparingly soluble in aqueous buffers.[1]
| Solvent | Solubility |
| DMSO | ~10-33.33 mg/mL[7][8] |
| DMF | ~14 mg/mL[1][9] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[1][9] |
To prepare a stock solution, dissolve the crystalline solid in the solvent of choice, which should be purged with an inert gas.[1] For aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer.[1] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1]
Troubleshooting Guide
Problem 1: I am observing precipitation or low solubility when preparing my this compound solution.
-
Cause: this compound has limited solubility in aqueous solutions. Using a solvent that has absorbed moisture can also reduce solubility.[8]
-
Solution:
-
Use an appropriate solvent: For high concentration stock solutions, use fresh, anhydrous DMSO or DMF.[1][8]
-
Two-step dilution for aqueous buffers: First, dissolve this compound in a small amount of DMSO or DMF, and then dilute this stock solution with your aqueous buffer (e.g., PBS).[1]
-
Gentle warming and sonication: If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[7]
-
Check for solvent quality: Ensure you are using high-purity, anhydrous solvents. Hygroscopic DMSO can significantly impact solubility.[7]
-
Problem 2: My experimental results are inconsistent or show a loss of this compound activity.
-
Cause: Improper storage of stock solutions can lead to degradation of the compound. Repeated freeze-thaw cycles can also reduce the efficacy of the inhibitor.[7][8]
-
Solution:
-
Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[7][8]
-
Follow recommended storage conditions: Store stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[7][8]
-
Prepare fresh working solutions: For in vivo and cell-based assays, it is recommended to prepare working solutions fresh on the day of the experiment.[7]
-
Problem 3: I am not observing the expected downstream effects on NUAK1/2 signaling.
-
Cause: The concentration of this compound may be too low, or the treatment time may be insufficient to elicit a response.
-
Solution:
-
Optimize concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. In HEK-293 cells, maximal effects on the NUAK1 substrate MYPT1 were observed at 3-10 µM.[5][7]
-
Optimize treatment time: The required incubation time can also be cell-type dependent. A time-course experiment can help determine the optimal duration of treatment. A 16-hour treatment has been shown to be effective in some cell lines.[5][10]
-
Confirm target engagement: To verify that this compound is inhibiting NUAK1 in your system, you can assess the phosphorylation status of a known downstream substrate, such as MYPT1 at Ser445.[3][5]
-
Experimental Protocols
Kinase Assay for IC50 Determination
This protocol is adapted from studies characterizing the inhibitory activity of this compound.[5][8]
-
Reaction Setup: Prepare a 50 µL reaction volume containing:
-
50 mM Tris/HCl (pH 7.5)
-
0.1 mM EGTA
-
10 mM magnesium acetate
-
200 µM Sakamototide (substrate peptide)
-
0.1 mM [γ-32P]ATP
-
100 ng of purified GST-NUAK1 or GST-NUAK2 enzyme
-
Indicated concentrations of this compound dissolved in DMSO.
-
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.
-
Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM.
-
Quantification: Spot 40 µL of the reaction mixture onto P81 phosphocellulose paper and immerse in 50 mM orthophosphoric acid. Wash the paper three times in 50 mM orthophosphoric acid, followed by a rinse in acetone. Air dry the paper and quantify the incorporation of 32P into the substrate using Cerenkov counting.
-
Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
This protocol is based on methods used to assess the anti-proliferative effects of this compound.[5][7][10]
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Cell Seeding: Seed cells (e.g., U2OS or MEFs) in a 96-well plate at a density of 2,000-3,000 cells per well.
-
Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., up to 5 days).
-
Quantification: Measure cell proliferation using a colorimetric assay, such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay, according to the manufacturer's instructions.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. dash.harvard.edu [dash.harvard.edu]
troubleshooting WZ4003 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with WZ4003, a potent and selective dual inhibitor of NUAK1 and NUAK2 kinases, which also shows high affinity for the L858R/T790M mutant EGFR.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound in aqueous solutions is a common issue that can impact experimental outcomes. This guide addresses specific problems in a question-and-answer format.
Question 1: I observed precipitation immediately after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What could be the cause?
Answer: This is a frequent problem due to the low aqueous solubility of this compound. The abrupt change in solvent polarity when adding a concentrated DMSO stock directly to an aqueous medium can cause the compound to crash out of solution.
To mitigate this, consider the following:
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Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock with the aqueous buffer or medium. This gradual decrease in solvent polarity can help maintain solubility.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally not exceeding 1%, as higher concentrations can be toxic to cells.[1][2][3]
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Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
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Vortexing: Immediately after adding the this compound stock to the aqueous solution, vortex the mixture thoroughly to ensure rapid and uniform dispersion.
Question 2: My this compound solution was clear initially, but I noticed precipitation after storing it at 4°C overnight. Why did this happen and how can I avoid it?
Answer: this compound has limited stability in aqueous solutions, and its solubility can decrease at lower temperatures. Storing aqueous working solutions is generally not recommended for more than a day.[4]
-
Fresh Preparation: Always prepare fresh aqueous working solutions of this compound for each experiment.
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Storage of Stock Solutions: Aliquot your high-concentration DMSO stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When stored properly, the solid compound is stable for at least four years, and DMSO stock solutions for up to a year at -80°C.[4][5]
Question 3: I am preparing a this compound solution for an in vivo study and am seeing precipitation in my formulation. What are some recommended formulations to improve solubility?
Answer: For in vivo applications, specific formulations are required to maintain this compound in solution. Here are a couple of validated methods:
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PEG300/Tween80 Formulation: A common approach involves a multi-step process. For a 1 mL working solution, you can add 50 μL of a 7 mg/mL clear DMSO stock solution to 400 μL of PEG300 and mix until clear. Then, add 50 μL of Tween80, mix again until clear, and finally add 500 μL of ddH2O to reach the final volume. This solution should be used immediately.[6]
-
Corn Oil Formulation: For oral administration, you can prepare a suspension. For instance, add 50 μL of a 7 mg/mL clear DMSO stock solution to 950 μL of corn oil and mix thoroughly. This mixture should also be used immediately for optimal results.[6]
Question 4: Can the pH of my buffer affect this compound solubility?
Quantitative Data Summary
The solubility of this compound varies significantly depending on the solvent and formulation. The following table summarizes key solubility data.
| Solvent/Formulation | Concentration | Reference |
| DMSO | ~14 mg/mL | [4] |
| DMSO | 10 mg/mL (20.12 mM) | [6] |
| DMSO | 33.33 mg/mL (67.06 mM) | [5][7] |
| Dimethyl formamide (DMF) | ~14 mg/mL | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Water | Insoluble | [6] |
| Ethanol | Insoluble | [6] |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Preparation of this compound Stock Solution
-
Solid Compound Handling: this compound is supplied as a crystalline solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment.[4]
-
Dissolution in Organic Solvent: To prepare a high-concentration stock solution, dissolve the this compound solid in an organic solvent such as DMSO or DMF.[4] For example, to make a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to your weighed amount of this compound (Molecular Weight: 496.99 g/mol ).
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Ensuring Complete Dissolution: To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[8] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
In Vitro Cell-Based Assay Protocol (e.g., Cell Proliferation Assay)
-
Cell Seeding: Seed your cells of interest (e.g., U2OS or MEFs) in 96-well plates at the desired density.[1]
-
Preparation of Working Solution: On the day of the experiment, thaw a vial of the this compound DMSO stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and does not exceed 1%.[2][3]
-
Treatment: Add the this compound working solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 5 days for a proliferation assay).[1]
-
Assay: Perform the cell viability or proliferation assay according to the manufacturer's instructions (e.g., CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay).[1]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits mutant EGFR and NUAK1 signaling pathways.
Experimental Workflow for this compound Cell-Based Assays
References
- 1. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Technical Support Center: Optimizing WZ4003 Dosage for In Vivo Studies
Welcome to the technical support center for the use of WZ4003 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and troubleshooting for in vivo studies involving this selective NUAK1 and NUAK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for an in vivo mouse study?
A1: Currently, there is a limited amount of publicly available data detailing specific in vivo dosages for this compound in mouse models. Its primary use has been extensively characterized in vitro. However, data from related compounds and other NUAK inhibitors can provide a starting point for designing a dose-finding study. For instance, a dual NUAK1/ULK1 inhibitor, MRT68921, has been used in an NCI-H460 lung cancer xenograft model at doses of 20 mg/kg/day and 40 mg/kg/day.[1] Additionally, a derivative of this compound, compound 9q, showed efficacy in a colorectal SW480 xenograft model.[2][3]
Given the lack of established protocols, it is crucial to perform a pilot study with a dose escalation to determine the maximum tolerated dose (MTD) and a preliminary effective dose in your specific model. A suggested starting range could be between 10-50 mg/kg, administered daily, but this should be validated empirically.
Q2: How should I formulate this compound for in vivo administration?
A2: this compound has low aqueous solubility, requiring a specific formulation for in vivo use. Commercial suppliers recommend preparing a stock solution in a solvent like DMSO and then diluting it in a vehicle suitable for animal administration. It is recommended that the final working solution for in vivo experiments be prepared fresh daily.
Here are a couple of suggested formulation protocols:
-
For Oral Administration (P.O.): A common vehicle is a suspension in 0.5% or 1% carboxymethylcellulose (CMC) in water.
-
For Intraperitoneal (I.P.) Injection: A solution can be prepared using a combination of solvents. A typical formulation might involve:
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5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline or ddH₂O
-
Always ensure the final solution is clear and free of precipitation before administration. A small pilot formulation study is recommended to ensure the stability and solubility of this compound in your chosen vehicle at the desired concentration.
Q3: Why is the effective concentration of this compound much higher in cellular assays (in vivo) compared to its enzymatic IC50 (in vitro)?
A3: this compound is an ATP-competitive inhibitor.[4] The low nanomolar IC50 values (20 nM for NUAK1, 100 nM for NUAK2) are typically determined in biochemical assays with low concentrations of ATP (e.g., 0.1 mM).[4][5] However, inside a cell, the concentration of ATP is significantly higher (in the millimolar range, >20-fold higher). This high concentration of the natural substrate (ATP) competes with this compound for binding to the kinase, necessitating a much higher concentration of the inhibitor (in the micromolar range, e.g., 3-10 µM) to achieve a similar level of target engagement and biological effect.[4] This is a critical consideration when translating in vitro potency to in vivo dosing.
Q4: What are the known targets of this compound?
A4: this compound is a highly selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and, to a lesser extent, NUAK2.[6] It has been screened against a large panel of other kinases (over 139) and has shown remarkable specificity.[4] this compound has also been noted to have a high affinity for the L858R/T790M mutant of EGFR.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway of this compound and a general workflow for conducting an in vivo efficacy study.
Caption: LKB1-NUAK1 Signaling Pathway Inhibition by this compound.
Caption: General Workflow for an In Vivo this compound Efficacy Study.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| No significant tumor growth inhibition. | 1. Sub-optimal Dosage: The administered dose may be too low to achieve sufficient target engagement in vivo. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption and distribution of this compound. 3. Tumor Model Resistance: The chosen xenograft model may not be sensitive to NUAK1/2 inhibition. 4. Drug Inactivity: Improper storage or handling of this compound may have led to its degradation. | 1. Increase Dose: If no toxicity was observed, consider a higher dose based on your pilot study. 2. Pharmacodynamic (PD) Analysis: At the end of the study, analyze tumor lysates for the phosphorylation of MYPT1 (Ser445), a direct substrate of NUAK1. A lack of reduction in p-MYPT1 indicates a lack of target engagement. 3. Re-evaluate Formulation: Try alternative vehicles or routes of administration (e.g., switch from I.P. to P.O. or vice versa). 4. Confirm In Vitro Sensitivity: Ensure the cell line used for the xenograft is sensitive to this compound in vitro. 5. Verify Compound Integrity: Use a fresh batch of this compound and verify its purity. |
| Signs of Toxicity (e.g., significant weight loss, lethargy, ruffled fur). | 1. Dosage is too high: The administered dose exceeds the maximum tolerated dose (MTD) in the study animals. 2. Vehicle Toxicity: The formulation vehicle (e.g., high percentage of DMSO) may be causing adverse effects. 3. Off-target Effects: Although highly selective, off-target effects at high concentrations cannot be entirely ruled out. | 1. Reduce Dosage: Decrease the dose to a level that was well-tolerated in your pilot study. 2. Modify Dosing Schedule: Consider intermittent dosing (e.g., every other day) instead of daily administration. 3. Adjust Vehicle Composition: Reduce the concentration of potentially toxic components like DMSO in your formulation. 4. Monitor Animal Health Closely: Implement a clear endpoint for individual animal removal from the study based on weight loss (e.g., >15-20%) or other signs of distress. |
| Precipitation of this compound in the formulation. | 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the chosen vehicle. 2. Temperature Changes: The formulation may be sensitive to temperature fluctuations, causing the compound to precipitate out of solution. 3. Improper Mixing: The components of the vehicle were not mixed in the correct order or sufficiently. | 1. Prepare Fresh Daily: Always prepare the formulation immediately before use. 2. Gentle Warming/Sonication: Gentle warming or sonication of the vehicle may help in dissolving the compound. 3. Stepwise Dilution: When preparing, add co-solvents sequentially to maintain solubility. 4. Reduce Concentration: If precipitation persists, a lower, more soluble concentration may be necessary. |
Data on NUAK Inhibitors in In Vivo Cancer Models
While specific data for this compound is limited, the following table summarizes findings from related NUAK inhibitors to aid in experimental design.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| MRT68921 (Dual NUAK1/ULK1 Inhibitor) | NCI-H460 (NSCLC) | Mouse Xenograft | 20 mg/kg/day & 40 mg/kg/day (I.P.) | Significant decrease in tumor growth compared to control. | [1] |
| Compound 9q (this compound Derivative) | SW480 (Colorectal) | Mouse Xenograft | Not specified in abstract | Suppressed tumor growth effectively with an excellent safety profile. | [2][3] |
Detailed Experimental Protocol: Murine Xenograft Efficacy Study
This protocol provides a general framework. Specific parameters should be optimized for your experimental model and conditions.
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Cell Culture:
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Culture your cancer cell line of interest (e.g., A549, H1975 for NSCLC) under standard conditions.
-
Ensure cells are healthy and in the logarithmic growth phase before implantation.
-
-
Animal Husbandry:
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Use immunodeficient mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old.
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
All procedures must be approved by your institution's Animal Care and Use Committee.
-
-
Tumor Implantation:
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Harvest and resuspend cancer cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
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Monitor tumor growth by measuring with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
When tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation fresh each day.
-
For example, to prepare a 20 mg/kg dose for a 20g mouse in a 100 µL injection volume:
-
Required concentration: 4 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Prepare the final vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).
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Dilute the stock solution in the vehicle to the final concentration.
-
-
Administer the formulation via the chosen route (e.g., intraperitoneal injection) at the determined dosing schedule.
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The vehicle control group should receive the same formulation without this compound.
-
-
Efficacy and Toxicity Monitoring:
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Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
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The study endpoint may be a predetermined tumor volume, a specific number of days, or signs of excessive toxicity.
-
-
Endpoint Analysis:
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At the study endpoint, euthanize the animals.
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Excise tumors, measure their final weight, and collect tissues for further analysis.
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For pharmacodynamic studies, snap-freeze a portion of the tumor tissue for Western blot analysis (e.g., for p-MYPT1).
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For toxicity assessment, collect major organs (liver, kidney, spleen, etc.) for histological analysis.
-
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of this compound as NUAK inhibitors against human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
WZ4003 Stock Solution Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing, storing, and troubleshooting WZ4003 stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My vial of this compound appears empty or contains very little powder. Is it defective?
A1: This is a common observation, especially for small quantities of lyophilized compounds. This compound may be supplied as a thin film or a crystalline solid on the vial's walls, making it difficult to see.[1] Proceed with the reconstitution protocol by adding the appropriate solvent directly to the vial.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions.[2][3][4][5][6] It is also soluble in Dimethylformamide (DMF).[6][7] For in vivo experiments, further dilutions from a DMSO stock into vehicles like corn oil or a solution containing SBE-β-CD may be necessary.[2]
Q3: this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution briefly at 37°C for 10 minutes.[1][5]
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Sonication: Use an ultrasonic bath to aid dissolution.[1][2][5]
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Vortexing: Mix the solution thoroughly by vortexing.[1]
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Old or water-contaminated DMSO can significantly reduce the solubility of compounds.[2][3] Always use fresh, anhydrous DMSO.
Q4: My this compound stock solution precipitated after being diluted with an aqueous buffer for my experiment. How can I fix this?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many organic compounds.[1] To resolve this, you can try vortexing, sonicating, or briefly warming the diluted solution in a 37°C water bath.[1] It is crucial to ensure the precipitate has completely redissolved before use. For aqueous solutions, it is often recommended to prepare them fresh and not store them for more than one day.[6]
Q5: How should I store my this compound stock solution?
A5: To ensure stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[2][3][7]
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing this compound stock solutions.
| Parameter | Value | Citations |
| Molecular Weight | ~497.0 g/mol | [2][3][4][8] |
| Solubility in DMSO | ≥7.85 mg/mL to 33.33 mg/mL (equivalent to ~15.8 mM to 67.06 mM). Specific values vary by supplier: 10 mg/mL[3], 14 mg/mL[6], 16.07 mg/mL[7], 20 mM, 25 mM[4], ≥7.85 mg/mL[5], 33.33 mg/mL[2]. | [2][3][4][5][6][7] |
| Solubility in Ethanol | ≥2.68 mg/mL with gentle warming and sonication. | [5] |
| Solubility in DMF | ~14 mg/mL. | [6][7] |
| Aqueous Solubility | Sparingly soluble. A 1:1 solution of DMF:PBS (pH 7.2) can achieve approximately 0.5 mg/mL.[6] Insoluble in water alone.[5] | [5][6] |
| Recommended Storage | Powder: -20°C for up to 3 years.[7] Stock Solution in Solvent: -20°C for up to 6 months[2], or -80°C for up to 1 year.[2][3] | [2][3][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Materials:
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This compound powder (Molecular Weight: ~497.0 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or cryovials
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Calibrated micropipettes and sterile tips
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Vortex mixer
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(Optional) Ultrasonic water bath
Procedure:
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Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.97 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 497.0 g/mol = 0.00497 g = 4.97 mg
-
-
Weigh the this compound powder: Carefully weigh out the calculated mass of this compound and place it in a sterile vial. Note: If you have a pre-weighed vial (e.g., 10 mg), proceed to step 3 and adjust the solvent volume accordingly.
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Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 10 mg of this compound, you would add 2.012 mL of DMSO to achieve a 10 mM concentration.[7]
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Dissolve the compound:
-
Cap the vial securely and vortex the solution until the powder is completely dissolved.
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If dissolution is slow, you may gently warm the vial to 37°C for a few minutes and/or place it in an ultrasonic bath for a short period.[1][5]
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Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Aliquot for storage: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials.[2]
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Store properly: Label the aliquots clearly and store them at -20°C for short-term use or -80°C for long-term storage.[2][3]
Visual Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. WZ 4003, NUAK kinase inhibitor (CAS 1214265-58-3) | Abcam [abcam.com]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. medkoo.com [medkoo.com]
Technical Support Center: Managing WZ4003-Associated Autofluorescence in Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential autofluorescence issues when using the kinase inhibitor WZ4003 in cellular and tissue imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and selective dual inhibitor of NUAK1 (ARK5) and NUAK2, with IC50 values of 20 nM and 100 nM, respectively.[1][2][3] It is also a mutant-selective EGFR inhibitor, particularly effective against the T790M mutation found in non-small cell lung cancer.[2] Its high specificity makes it a valuable tool for studying signaling pathways regulated by these kinases.[1][4]
Q2: What is autofluorescence and why is it a problem in imaging?
Autofluorescence is the natural emission of light by biological materials or introduced substances (like drugs) when they are excited by light, which is not due to the specific fluorescent probes used in an experiment.[5] This background fluorescence can obscure the signal from the intended fluorescent labels, leading to a low signal-to-noise ratio, false positives, and difficulty in interpreting imaging data.[5][6]
Q3: Does this compound cause autofluorescence?
While there is no direct published data detailing the autofluorescent properties of this compound, its chemical structure contains a pyrimidine core. Pyrimidine derivatives have been shown to exhibit fluorescence, typically in the blue-green region of the spectrum.[7] Therefore, it is plausible that this compound could contribute to autofluorescence in this spectral range.
Q4: How can I determine if this compound is causing autofluorescence in my experiment?
To identify the source of autofluorescence, you should include the following controls in your imaging experiment:
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Unlabeled Control: Cells or tissue treated with your experimental workflow but without any fluorescent labels.
-
Vehicle Control: Cells or tissue treated with the vehicle (e.g., DMSO) used to dissolve this compound.
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This compound-Treated, Unlabeled Control: Cells or tissue treated with this compound at the working concentration, but without any fluorescent labels.
By comparing the fluorescence in these controls, you can determine the baseline autofluorescence of your sample and assess the contribution of this compound.
Troubleshooting Guide
Issue: High background fluorescence in this compound-treated samples.
High background fluorescence can be caused by this compound itself, the biological sample, or the experimental procedure. The following steps provide a systematic approach to troubleshooting this issue.
Step 1: Identify the Source of Autofluorescence
Use the control samples mentioned in FAQ Q4 to pinpoint the origin of the high background.
Step 2: Optimize Your Imaging Protocol
If autofluorescence is a significant problem, consider the following protocol modifications:
-
Choice of Fluorophores: Select fluorophores that emit in the far-red or near-infrared spectrum, as endogenous and drug-induced autofluorescence is often weaker in these regions.[6]
-
Fixation Method: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[5] Consider using an organic solvent fixative like ice-cold methanol or ethanol, or minimizing the fixation time.[6]
-
Washing Steps: Ensure thorough washing after fixation and antibody incubation steps to remove residual reagents.
Step 3: Implement Autofluorescence Quenching Techniques
If protocol optimization is insufficient, various chemical treatments can be used to reduce autofluorescence.
| Quenching Method | Target Autofluorescence Source | Considerations |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Can have variable effects and may impact antigenicity. |
| Sudan Black B | Lipofuscin and other endogenous sources | Can introduce a dark precipitate; requires careful optimization. |
| TrueVIEW™/TrueBlack™ | Broad-spectrum autofluorescence | Commercially available kits that are generally effective and easy to use. |
| Copper Sulfate | Heme groups (from red blood cells) | Can be effective for tissue sections with high blood content. |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Reducing Autofluorescence
This protocol is suitable for frozen or paraffin-embedded tissue sections.
-
Deparaffinize and rehydrate tissue sections as per your standard protocol.
-
Perform antigen retrieval if required.
-
Wash sections in PBS.
-
Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol.
-
Incubate sections in the Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash extensively with 70% ethanol to remove excess Sudan Black B.
-
Wash with PBS.
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for samples fixed with formaldehyde or glutaraldehyde.
-
After fixation and washing, prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your blocking and antibody incubation steps.
Quantitative Data
Table 1: this compound Inhibitory Concentrations
| Target | IC50 |
| NUAK1 | 20 nM |
| NUAK2 | 100 nM |
Data sourced from Banerjee et al. (2014).[1]
Table 2: Recommended Fluorophore Selection to Avoid Potential this compound Autofluorescence
| Potential Autofluorescence Range (Inferred) | Recommended Fluorophore Excitation/Emission | Example Fluorophores |
| Blue-Green (400-550 nm) | > 600 nm | Alexa Fluor 647, Cy5, DyLight 650 |
Visualizations
Caption: A logical workflow for troubleshooting this compound-associated autofluorescence.
Caption: this compound inhibits mutant EGFR, blocking downstream pro-survival pathways.
References
- 1. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyrimidine Based Two-Photon Fluorescence Probe and Its Application in Bioimaging [yyhx.ciac.jl.cn]
WZ4003 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WZ4003. The information is designed to help interpret unexpected experimental outcomes and provide guidance on appropriate follow-up experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing reduced or no efficacy of this compound in our cell-based assays, even at concentrations that were previously effective. What could be the cause?
A1: Reduced efficacy of this compound can stem from several factors, including inhibitor stability, cell line integrity, and the development of resistance.
-
Inhibitor Integrity: Ensure the this compound stock solution is fresh and has been stored correctly. We recommend preparing fresh aliquots from a powder stock stored at -20°C for no longer than 3 years. For in-use solutions, it is advisable to use them the same day they are prepared.
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Acquired Resistance: The most common cause of a gradual or sudden loss of efficacy is acquired resistance. A known mechanism of resistance to this compound is the acquisition of a gatekeeper mutation in its primary target, NUAK1. The A195T mutation in NUAK1 can render the kinase approximately 50-fold more resistant to this compound.[1][2]
Troubleshooting Workflow for Reduced Efficacy:
Caption: Troubleshooting workflow for reduced this compound efficacy.
Q2: We are using this compound to target mutant EGFR (L858R/T790M) but are not observing the expected level of inhibition of downstream signaling (e.g., p-ERK, p-AKT). Why might this be?
A2: While this compound has high affinity for the L858R/T790M mutant EGFR, lack of downstream signaling inhibition could be due to several factors.[3][4]
-
Cellular Context: The efficacy of EGFR inhibitors can be highly dependent on the cellular background. The presence of parallel signaling pathways that can compensate for EGFR inhibition (e.g., MET amplification) can lead to sustained downstream signaling.
-
Inhibitor Concentration and Treatment Time: Ensure that the concentration and duration of this compound treatment are sufficient to inhibit EGFR signaling in your specific cell model. A dose-response and time-course experiment is recommended.
-
Paradoxical Pathway Activation (Hypothetical): Although not specifically documented for this compound, some kinase inhibitors can cause paradoxical activation of the MAPK pathway in cells with upstream mutations (e.g., RAS mutations). This occurs when the inhibitor promotes dimerization and transactivation of the kinase. If your cell line harbors a RAS mutation, this is a theoretical possibility to investigate.
Signaling Pathway: EGFR and Potential Bypass Mechanisms
Caption: Simplified EGFR signaling and potential bypass via MET.
Q3: We are observing unexpected off-target effects in our experiments. How selective is this compound?
A3: this compound is a highly selective kinase inhibitor. Kinome profiling has demonstrated that at a concentration of 1 µM, this compound does not significantly inhibit 139 other kinases, including ten members of the closely related AMPK family.[1][2][3][5] In cellular assays using HEK-293 cells, this compound did not inhibit the phosphorylation of AMPK substrates.[2] However, it is important to note that "off-target" effects can sometimes be misinterpreted and may be related to the inhibition of the intended target in a previously uncharacterized signaling pathway.
To confirm that the observed phenotype is due to on-target inhibition of NUAK1, a rescue experiment using a this compound-resistant NUAK1 mutant (A195T) can be performed.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| NUAK1 | 20[1][2][3][4][5][6] |
| NUAK2 | 100[1][2][3][4][5][6] |
Table 2: Cellular Activity of this compound in U2OS Cells
| Assay | Concentration | Effect |
| MYPT1 Phosphorylation | 10 µM | Inhibition |
| Cell Proliferation | 10 µM | Reduced by 50% |
| Cell Invasion | 10 µM | Impaired |
Key Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
This protocol is adapted from standard western blotting procedures to assess the phosphorylation status of EGFR and downstream targets like AKT and ERK.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for the appropriate duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on a 4-12% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol outlines the steps for quantifying apoptosis via flow cytometry.
-
Cell Treatment:
-
Seed cells and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., staurosporine) and a vehicle control (DMSO).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect cells. For suspension cells, collect by centrifugation.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend 1-5 x 10^5 cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Validation of Resistance via NUAK1 A195T Mutant
This protocol describes how to confirm that resistance to this compound is mediated by the A195T mutation in NUAK1.
-
Site-Directed Mutagenesis:
-
Generate the A195T mutation in a NUAK1 expression vector using a site-directed mutagenesis kit.
-
-
Transfection:
-
Transfect cells with either wild-type NUAK1 or the NUAK1 A195T mutant expression vector. A mock transfection or empty vector control should be included.
-
-
This compound Treatment and Western Blot:
-
After 24-48 hours, treat the transfected cells with a range of this compound concentrations.
-
Perform a western blot to assess the phosphorylation of a known NUAK1 substrate, such as MYPT1 at Ser445.
-
-
Data Analysis:
-
In cells expressing wild-type NUAK1, this compound should inhibit MYPT1 phosphorylation in a dose-dependent manner.
-
In cells expressing the NUAK1 A195T mutant, the inhibitory effect of this compound on MYPT1 phosphorylation should be significantly reduced.[1]
-
References
- 1. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Inhibition of NUAK1/2 with WZ4003
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WZ4003 to inhibit NUAK1 and NUAK2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and highly specific small molecule inhibitor of NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2 (also known as SNARK, SNF1/AMPK-related kinase).[1][2][3][4] It belongs to the AMPK-related kinase (ARK) family.[5] this compound inhibits both isoforms, making it a valuable tool for studying their roles in various biological processes.[2][6]
Q2: What are the IC50 values of this compound for NUAK1 and NUAK2?
The in vitro IC50 values for this compound are approximately 20 nM for NUAK1 and 100 nM for NUAK2.[3][4][6][7][8][9]
Q3: How specific is this compound?
This compound is remarkably specific for NUAK1 and NUAK2. It has been tested against a panel of 139 other protein kinases, including 10 closely related AMPK family members, and showed no significant inhibition at a concentration of 1 µM.[2][6][9]
Q4: What is the recommended working concentration of this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell type and the specific biological process being investigated. However, a concentration range of 3-10 µM has been shown to be effective for inhibiting the phosphorylation of the NUAK1/2 substrate MYPT1 in HEK-293 cells.[4][6][7] For experiments on cell migration, invasion, and proliferation in U2OS cells and mouse embryonic fibroblasts (MEFs), a concentration of 10 µM has been successfully used.[4][6][7]
Q5: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 14 mg/mL and 25 mM, respectively.[8][10] It is sparingly soluble in aqueous buffers.[10] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. Stock solutions can be stored at -20°C for up to 6 months or -80°C for up to a year.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[4] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Incomplete inhibition of NUAK1/2 activity | Suboptimal this compound concentration: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A good starting range is 1-10 µM. |
| Poor solubility of this compound: The compound may have precipitated out of solution. | Ensure the stock solution is fully dissolved before diluting into aqueous media. Warm the tube at 37°C or use an ultrasonic bath to aid dissolution.[1] Prepare fresh working solutions for each experiment. | |
| Degradation of this compound: The compound may have degraded due to improper storage. | Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles by preparing aliquots. | |
| Observed off-target effects | High this compound concentration: Although highly specific, very high concentrations may lead to off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Cell line-specific sensitivities: Some cell lines may be more sensitive to off-target effects. | To confirm that the observed phenotype is due to NUAK1 inhibition, use a rescue experiment with an inhibitor-resistant NUAK1 mutant (A195T).[2][6] This mutant is approximately 50-fold more resistant to this compound.[2][6] | |
| Variability in experimental results | Inconsistent this compound preparation: Differences in stock solution preparation and handling can lead to variability. | Standardize the protocol for preparing and storing this compound solutions. |
| Cell culture conditions: Factors such as cell density and passage number can influence the cellular response. | Maintain consistent cell culture practices throughout your experiments. |
Quantitative Data Summary
| Parameter | Value | Kinase | Reference |
| IC50 | 20 nM | NUAK1 | [3][4][6][7][8][9] |
| 100 nM | NUAK2 | [3][4][6][7][8][9] | |
| Effective Cellular Concentration | 3-10 µM | NUAK1/2 | [4][6][7] |
| Solubility in DMSO | ~14 mg/mL (~28 mM) | N/A | [10] |
| >7.85 mg/mL | N/A | [1] | |
| 25 mM | N/A | [8] | |
| Solubility in DMF | ~14 mg/mL | N/A | [10] |
| Aqueous Solubility | Sparingly soluble | N/A | [10] |
Experimental Protocols
In Vitro Kinase Assay for this compound IC50 Determination
This protocol is adapted from studies characterizing this compound.[6][7]
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, 200 µM of a substrate peptide (e.g., Sakamototide), and 100 ng of recombinant GST-NUAK1 or GST-NUAK2.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Initiate Reaction: Start the kinase reaction by adding 100 µM [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Terminate Reaction: Stop the reaction by adding EDTA to a final concentration of 25 mM.
-
Quantification: Spot a portion of the reaction mixture onto P81 phosphocellulose paper and wash three times with 50 mM orthophosphoric acid. Measure the incorporation of ³²P using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
Cellular Assay for NUAK1/2 Inhibition
This protocol describes how to assess the inhibition of NUAK1/2 in a cellular context by monitoring the phosphorylation of a downstream target.[6]
-
Cell Culture: Plate cells (e.g., HEK-293) and grow to the desired confluency.
-
This compound Treatment: Treat the cells with various concentrations of this compound (or a DMSO control) for a predetermined time (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known NUAK1/2 substrate (e.g., phospho-MYPT1 Ser445).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., total MYPT1) or a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Simplified LKB1-NUAK1/2 signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for validating this compound-mediated NUAK1/2 inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. WZ 4003, NUAK kinase inhibitor (CAS 1214265-58-3) | Abcam [abcam.com]
- 9. medkoo.com [medkoo.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Head-to-Head Comparison of WZ4003 and HTH-01-015 in NUAK1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WZ4003 and HTH-01-015, two inhibitors of the NUAK1 kinase. This document synthesizes experimental data to evaluate their performance, selectivity, and cellular effects.
NUAK1 (NUAK family, SNF1-like kinase, 1), a member of the AMP-activated protein kinase (AMPK)-related kinase family, is a key regulator of cellular processes including cell adhesion, migration, and proliferation.[1][2] Its activity is implicated in several pathologies, making it a compelling target for therapeutic development. This compound and HTH-01-015 have emerged as potent small molecule inhibitors of NUAK1, providing valuable tools to probe its biological functions.[1][3]
In Vitro Kinase Inhibition
This compound and HTH-01-015 have been characterized as highly selective inhibitors of NUAK kinases.[1][3] this compound demonstrates potent inhibition of both NUAK1 and its isoform NUAK2, with IC50 values of 20 nM and 100 nM, respectively.[1][4][5][6] In contrast, HTH-01-015 is a highly selective inhibitor of NUAK1, with an IC50 of 100 nM, and displays over 100-fold greater selectivity for NUAK1 over NUAK2 (IC50 >10 µM).[1][3][4]
| Compound | Target | IC50 (nM) |
| This compound | NUAK1 | 20[1][4][5] |
| NUAK2 | 100[1][4][5] | |
| HTH-01-015 | NUAK1 | 100[1][3][4] |
| NUAK2 | >10,000[3][4] |
Table 1: Inhibitory Activity of this compound and HTH-01-015 against NUAK1 and NUAK2.
Kinase Selectivity Profile
Both inhibitors have been profiled against a panel of 139 different kinases and have demonstrated remarkable specificity for the NUAK family.[1][3][6] Apart from NUAK1 and NUAK2 for this compound and NUAK1 for HTH-01-015, neither compound significantly inhibited the other kinases tested, including ten members of the closely related AMPK family.[1][6] This high degree of selectivity underscores their utility as specific chemical probes for dissecting NUAK1-mediated signaling pathways.
Cellular Activity
The efficacy of this compound and HTH-01-015 has been demonstrated in various cellular assays, where they effectively inhibit NUAK1-mediated phosphorylation of its downstream substrate, MYPT1 (Myosin Phosphatase Target Subunit 1), at Ser445.[1][3][6] Inhibition of this phosphorylation event leads to downstream functional consequences, including reduced cell migration, invasion, and proliferation.[3][6] In U2OS and mouse embryonic fibroblast (MEF) cell lines, treatment with either this compound or HTH-01-015 phenocopies the effects of NUAK1 knockdown or knockout.[3][6]
| Assay | Cell Line | Effect of this compound (10 µM) | Effect of HTH-01-015 (10 µM) |
| Cell Migration | MEFs | Markedly reduced[3] | Markedly reduced[3] |
| Cell Invasion | U2OS | Markedly inhibited[3][4] | Markedly inhibited[3][4] |
| Cell Proliferation | U2OS, MEFs | Suppressed[3][4] | Suppressed[3][4] |
Table 2: Cellular Effects of this compound and HTH-01-015.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NUAK1 signaling pathway and a typical experimental workflow for evaluating NUAK1 inhibitors.
Caption: NUAK1 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound and HTH-01-015 was determined using an in vitro kinase assay with purified recombinant GST-NUAK1 or GST-NUAK2.[7] The assay measures the incorporation of ³²P from [γ-³²P]ATP into a synthetic peptide substrate, Sakamototide.[7] Reactions were carried out in a 50 µL volume and incubated at 30°C for 30 minutes.[7] The reaction was terminated by spotting the mixture onto P81 phosphocellulose paper, followed by washing with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.[7] The amount of ³²P incorporated into the substrate was quantified by Cerenkov counting.[7] IC50 values were calculated from the dose-response curves.[8]
Cell Migration (Wound Healing) Assay
Mouse embryonic fibroblasts (MEFs) were seeded in culture inserts to create a confluent monolayer.[3] A 500 µm gap or "wound" was created by removing the insert.[2] Cells were then treated with 10 µM of either this compound or HTH-01-015, or vehicle control, and incubated for 16-24 hours.[2][3] The migration of cells into the wound area was monitored by time-lapse microscopy, and the rate of wound closure was quantified.[3]
Cell Invasion Assay
The invasive capacity of U2OS cells was assessed using a Matrigel Transwell invasion assay.[3][4] Cells were seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel, a basement membrane extract.[3][9] The lower chamber contained a chemoattractant. Cells were treated with 10 µM of this compound or HTH-01-015.[3][4] After incubation, non-invading cells were removed from the top of the insert, and the cells that had invaded through the Matrigel to the bottom of the membrane were stained and counted.[9]
Cell Proliferation Assay
Cell proliferation was measured using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega).[3][7] U2OS or MEF cells were seeded in 96-well plates and treated with 10 µM of this compound or HTH-01-015.[3][7] The assay was carried out over a period of 5 days.[3][7] The assay reagent was added to the wells, and after incubation, the absorbance was measured at 490 nm to determine the number of viable cells.[3]
Conclusion
Both this compound and HTH-01-015 are potent and highly selective inhibitors of NUAK1. The primary distinction between the two compounds lies in their activity against NUAK2; this compound is a dual NUAK1/2 inhibitor, while HTH-01-015 is highly selective for NUAK1. This difference makes them valuable complementary tools for researchers. HTH-01-015 is ideal for studies focused specifically on the role of NUAK1, whereas this compound can be used to investigate the combined roles of NUAK1 and NUAK2. The experimental data consistently demonstrate their ability to inhibit NUAK1 signaling and associated cellular processes, solidifying their status as critical research tools in the study of NUAK kinase biology.
References
- 1. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Guide to WZ4003 and Other Selective NUAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of WZ4003 with other selective Novel (Nua) Kinase (NUAK) inhibitors, offering insights into their performance based on available experimental data. The information is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to NUAK Inhibition
NUAK1 and NUAK2 are members of the AMP-activated protein kinase (AMPK)-related kinase family, activated by the tumor suppressor kinase LKB1.[1][2] They play crucial roles in various cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2] Dysregulation of NUAK signaling is implicated in several diseases, making them attractive therapeutic targets. This compound was one of the first highly specific and potent inhibitors developed for NUAK kinases.[3] This guide compares this compound with other notable selective NUAK inhibitors: HTH-01-015, XMD-17-51, XMD-18-42, and the this compound derivative, 9q.
Performance Comparison of Selective NUAK Inhibitors
The following tables summarize the in vitro inhibitory activity and selectivity of this compound and its counterparts against NUAK1 and NUAK2.
Table 1: Inhibitory Activity (IC50) of Selective NUAK Inhibitors
| Inhibitor | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Selectivity Profile |
| This compound | 20[2][3] | 100[2][3] | Dual NUAK1/NUAK2 inhibitor |
| HTH-01-015 | 100[2] | >10,000[2] | Selective for NUAK1 |
| XMD-17-51 | 1.5 | Not specified, but does not significantly inhibit NUAK2 | Potent NUAK1 inhibitor, less selective than this compound and HTH-01-015 |
| XMD-18-42 | 30 | Not specified, but does not significantly inhibit NUAK2 | Potent NUAK1 inhibitor, less selective than this compound and HTH-01-015 |
| 9q | More potent than this compound (specific IC50 not provided)[1][4] | Stronger inhibitory activity than this compound (specific IC50 not provided)[1][4] | Dual NUAK1/NUAK2 inhibitor |
Table 2: Kinase Selectivity of this compound and HTH-01-015
| Inhibitor | Number of Kinases Profiled | Off-Target Kinases Significantly Inhibited |
| This compound | 139[2][3] | None reported[2][3] |
| HTH-01-015 | 139[2] | None reported[2] |
Experimental Data and Cellular Effects
This compound and other selective NUAK inhibitors have been demonstrated to impact various cellular functions, consistent with the known roles of NUAK kinases.
-
Inhibition of MYPT1 Phosphorylation: A key downstream substrate of NUAK1 is Myosin Phosphatase Targeting Subunit 1 (MYPT1).[2] this compound and HTH-01-015 have been shown to effectively inhibit the phosphorylation of MYPT1 at Ser445 in cellular assays.[2]
-
Cell Migration and Invasion: In wound-healing assays, both this compound and HTH-01-015 significantly inhibit the migration of mouse embryonic fibroblasts (MEFs) to a degree comparable to NUAK1 knockout.[2][5] Similarly, these inhibitors impair the invasive potential of U2OS cells in 3D cell invasion assays.[5]
-
Cell Proliferation: this compound and HTH-01-015 have been shown to inhibit the proliferation of MEFs and U2OS cells.[2][5] The this compound derivative, 9q, also demonstrates stronger inhibition of tumor cell proliferation compared to this compound.[1][4]
-
Apoptosis: Compound 9q has been reported to be more effective at inducing apoptosis in tumor cells than its parent compound, this compound.[1]
NUAK Signaling Pathway
The diagram below illustrates the canonical NUAK signaling pathway, highlighting the upstream activation by LKB1 and the downstream phosphorylation of MYPT1, a key event regulated by NUAK kinases.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified NUAK enzyme (e.g., GST-NUAK1 or GST-NUAK2), a kinase buffer (e.g., 50 mM Tris/HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl2), a substrate peptide (e.g., Sakamototide), and [γ-32P]ATP.[6]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) dissolved in DMSO to the reaction mixture. A DMSO-only control is included.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Quantification: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Migration (Wound-Healing) Assay
This assay assesses the effect of inhibitors on the ability of a cell monolayer to close a "wound."
-
Cell Seeding: Plate cells in a multi-well plate and grow them to confluence.
-
Wound Creation: Create a "scratch" or wound in the confluent monolayer using a sterile pipette tip.
-
Inhibitor Treatment: Wash the cells to remove debris and add fresh media containing the test inhibitor or vehicle control (DMSO).
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points for both treated and control wells. The rate of wound closure is calculated to determine the effect of the inhibitor on cell migration.
Cell Invasion (Transwell) Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Use a Transwell insert with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cells in serum-free media in the upper chamber of the Transwell insert.
-
Chemoattractant and Inhibitor: Add media containing a chemoattractant (e.g., fetal bovine serum) and the test inhibitor or vehicle control to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
Cell Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a dye like crystal violet.
-
Data Analysis: Count the number of stained cells in several fields of view under a microscope. Compare the number of invading cells in the treated versus control groups.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Inhibitor Treatment: Add different concentrations of the test inhibitor or vehicle control to the wells.
-
Incubation: Incubate the plate for a period of time to allow for cell proliferation (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound remains a valuable tool for studying NUAK signaling as a potent dual inhibitor of NUAK1 and NUAK2 with high selectivity. For researchers specifically interested in the role of NUAK1, HTH-01-015 offers a selective alternative. While XMD-17-51 and XMD-18-42 provide even greater potency for NUAK1, their reduced selectivity should be considered in experimental design. The this compound derivative, 9q, shows promise as a more potent dual NUAK inhibitor, though further characterization is needed. The choice of inhibitor will ultimately depend on the specific research question and the desired balance between potency, selectivity, and the targeted NUAK isoform(s). This guide provides the necessary data and protocols to make an informed decision for future studies on NUAK biology and its therapeutic potential.
References
- 1. Optimization of this compound as NUAK inhibitors against human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
On-Target Validation of WZ4003 Using NUAK1/2 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NUAK1/2 inhibitor, WZ4003, with genetic knockout of its targets, NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2. The experimental data herein demonstrates the on-target activity of this compound, establishing it as a selective chemical probe for studying NUAK-mediated signaling pathways.
Introduction to this compound and its Targets
This compound is a potent and highly specific inhibitor of NUAK1 and NUAK2, members of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] These kinases are activated by the tumor suppressor kinase LKB1 and are implicated in various cellular processes, including cell proliferation, migration, and invasion.[1][3] this compound exhibits strong inhibitory activity with IC50 values of 20 nM for NUAK1 and 100 nM for NUAK2.[1][2][4] Its high selectivity is underscored by the fact that it does not significantly inhibit 139 other kinases, including ten members of the AMPK family.[1]
The NUAK1/2 Signaling Pathway
NUAK1 and NUAK2 are key downstream effectors of the LKB1 tumor suppressor. Once activated by LKB1, NUAK1/2 kinases phosphorylate downstream substrates, a key one being Myosin Phosphatase Target Subunit 1 (MYPT1).[1] Phosphorylation of MYPT1 is a well-characterized event regulated by NUAK1.[1] This pathway plays a crucial role in regulating cellular processes such as cell adhesion, migration, and proliferation.[1][5]
On-Target Validation: this compound vs. NUAK1/2 Knockout
To validate that the cellular effects of this compound are a direct consequence of NUAK1/2 inhibition, its phenotypic effects were compared to those observed in NUAK1 knockout or knockdown cells.[1][3] Studies have consistently shown that pharmacological inhibition of NUAK1/2 with this compound phenocopies the genetic ablation of NUAK1.[1][5]
Comparative Data on Cellular Phenotypes
The following tables summarize the quantitative effects of NUAK1/2 silencing and this compound treatment on key cellular processes. While direct side-by-side experiments in the same cell line under identical conditions are not always available in a single publication, the collective data strongly supports the on-target action of this compound.
Table 1: Effect of NUAK1/2 Silencing on Cellular Processes
| Cell Line | Target | Assay | Effect | Reference |
| WPMY-1 | NUAK1 | Proliferation (EdU) | ~60% decrease | [6] |
| WPMY-1 | NUAK2 | Proliferation (EdU) | ~70% decrease | [6] |
| WPMY-1 | NUAK1 | Cell Viability (CCK-8) | ~31% decrease | [6] |
| WPMY-1 | NUAK2 | Cell Viability (CCK-8) | ~49% decrease | [6] |
Table 2: Effect of this compound on Cellular Processes
| Cell Line | Concentration | Assay | Effect | Reference |
| MEFs | 10 µM | Proliferation | Inhibition to a similar extent as NUAK1 knockout | [1] |
| U2OS | 10 µM | Proliferation | Inhibition to a similar extent as NUAK1 shRNA knockdown | [1] |
| MEFs | 10 µM | Migration (Wound Healing) | Significant inhibition, similar to NUAK1 knockout | [1][5] |
| U2OS | 10 µM | Invasion (3D Matrigel) | Marked inhibition, similar to NUAK1 knockdown | [1][3] |
| WPMY-1 | 10 µM | Proliferation (EdU) | ~71% decrease | [6] |
These findings demonstrate that this compound treatment effectively mimics the cellular consequences of NUAK1/2 loss of function, providing strong evidence for its on-target activity.[1][3][5]
Experimental Workflow for On-Target Validation
The validation of this compound's on-target effects typically follows a workflow that involves generating knockout cell lines and comparing the phenotypic outcomes with those of this compound treatment in wild-type cells.
Experimental Protocols
Generation of NUAK1/2 Knockout Cell Lines (CRISPR-Cas9)
This protocol provides a general framework for generating NUAK1/2 knockout cell lines using CRISPR-Cas9. Specific parameters may need to be optimized for different cell types.
-
gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of NUAK1 and NUAK2 to induce frameshift mutations.
-
Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pX458).
-
-
Transfection:
-
Transfect the Cas9-sgRNA plasmids into the target cell line (e.g., U2OS or MEFs) using a suitable transfection reagent.
-
-
Single-Cell Cloning:
-
Two days post-transfection, isolate single cells into 96-well plates via fluorescence-activated cell sorting (FACS) for GFP-positive cells (if using a vector with a fluorescent marker) or by limiting dilution.
-
-
Expansion and Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA from the expanded clones.
-
Perform PCR amplification of the target region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of NUAK1/2 protein expression in validated knockout clones by Western blotting.
-
Cell Proliferation Assay
-
Cell Seeding:
-
Seed wild-type, NUAK1/2 knockout, and this compound-treated wild-type cells in 96-well plates at a density of 2,000-3,000 cells per well.
-
-
Treatment:
-
For the this compound treatment group, add the compound at the desired concentration (e.g., 10 µM). Add a vehicle control (e.g., DMSO) to the wild-type and knockout control wells.
-
-
Incubation:
-
Incubate the plates for a period of up to 5 days.
-
-
Quantification:
-
At desired time points, assess cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
Measure the absorbance or fluorescence using a plate reader.
-
Wound Healing (Migration) Assay
-
Cell Seeding:
-
Seed cells in 6-well plates and grow them to confluence.
-
-
Wound Creation:
-
Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.
-
-
Treatment:
-
Wash the wells to remove detached cells and add fresh media containing either this compound or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure to quantify cell migration.
-
3D Cell Invasion Assay (Matrigel)
-
Chamber Preparation:
-
Coat the upper chambers of Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium and seed them into the upper chambers. If testing this compound, include the inhibitor in the cell suspension.
-
-
Incubation:
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chambers.
-
Incubate the chambers for 24-48 hours to allow for cell invasion through the Matrigel.
-
-
Quantification:
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells in several microscopic fields to determine the extent of invasion.
-
Conclusion
The consistent phenocopying of NUAK1 knockout by this compound across multiple cellular assays, including proliferation, migration, and invasion, provides compelling evidence for its on-target specificity.[1][3][5] This makes this compound a valuable and reliable tool for researchers investigating the physiological and pathological roles of NUAK1 and NUAK2 signaling.
References
- 1. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and this compound [frontiersin.org]
Utilizing the WZ4003-Resistant A195T Mutant for Robust Control Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the roles of NUAK family kinases, establishing the specificity of chemical probes is paramount. This guide provides a comparative analysis of using the WZ4003-resistant NUAK1 A195T mutant as a definitive control for experiments involving the potent NUAK inhibitor, this compound. While this compound is a highly selective inhibitor of NUAK1 and NUAK2, it also exhibits inhibitory activity against the L858R/T790M mutant of the Epidermal Growth Factor Receptor (EGFR)[1]. Therefore, employing the A195T mutant is crucial for delineating the specific effects of this compound on NUAK1-mediated signaling pathways.
Performance Comparison: Wild-Type vs. A195T Mutant NUAK1
The A195T mutation in NUAK1 renders the kinase approximately 50-fold more resistant to this compound without compromising its basal kinase activity[2][3][4]. This makes it an ideal negative control to confirm that the cellular effects observed upon this compound treatment are a direct result of NUAK1 inhibition.
Table 1: In Vitro Kinase Inhibition
| Kinase | Inhibitor | IC50 (nM) | Fold Resistance |
| Wild-Type NUAK1 | This compound | 20 | - |
| A195T Mutant NUAK1 | This compound | ~900 | ~45x |
| Wild-Type NUAK2 | This compound | 100 | - |
Data synthesized from multiple sources indicating a significant shift in IC50 for the A195T mutant.[2][3][4]
Table 2: Cellular Activity of this compound
| Cell Line/Condition | Assay | Endpoint | Effect of this compound |
| U2OS | Proliferation | Cell Viability | Inhibition |
| MEFs | Proliferation | Cell Viability | Inhibition |
| MEFs | Migration | Wound Healing | Inhibition |
| U2OS | Invasion | 3D Invasion Assay | Inhibition |
| HEK-293 expressing A195T NUAK1 | Phosphorylation | MYPT1 Ser445 | No Inhibition |
This table summarizes the demonstrated effects of this compound on various cellular processes, which are abrogated in cells expressing the resistant A195T mutant.[2]
Signaling Pathways and Experimental Workflows
To visually represent the critical role of the A195T mutant in validating this compound's mechanism of action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key experiments.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of wild-type and A195T mutant NUAK1.
-
Enzyme Preparation: Purify active GST-tagged wild-type NUAK1 and A195T mutant NUAK1 from transiently transfected HEK-293 cells using glutathione-Sepharose.
-
Reaction Mixture: In a 96-well plate, prepare a 50 µL reaction volume containing:
-
100 ng of purified NUAK1 (wild-type or A195T)
-
50 mM Tris/HCl (pH 7.5)
-
0.1 mM EGTA
-
10 mM magnesium acetate
-
200 µM Sakamototide (substrate peptide)
-
0.1 mM [γ-32P]ATP (specific activity of 450–500 c.p.m./pmol)
-
Varying concentrations of this compound dissolved in DMSO (include a DMSO-only control).
-
-
Incubation: Incubate the reactions for 30 minutes at 30°C.
-
Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM.
-
Quantification: Spot 40 µL of the reaction mixture onto P81 phosphocellulose paper. Wash the paper three times in 50 mM orthophosphoric acid, followed by an acetone rinse. Air dry the paper and quantify the incorporated [γ-32P]ATP into the substrate using Cerenkov counting.
-
Data Analysis: Express the results as a percentage of the DMSO control. Calculate IC50 values using non-linear regression analysis with software such as GraphPad Prism.[2]
Cellular Proliferation Assay
This assay assesses the effect of this compound on the growth of cells and demonstrates the resistance conferred by the A195T mutation.
-
Cell Seeding: Seed U2OS cells (2,000 cells/well) or Mouse Embryonic Fibroblasts (MEFs) (3,000 cells/well) in 96-well plates.
-
Treatment: Add this compound (e.g., 10 µM) or a vehicle control (DMSO) to the wells. For control experiments, use cells stably expressing either wild-type NUAK1 or the A195T mutant.
-
Incubation: Culture the cells for 5 days.
-
Quantification: Measure cell proliferation using a colorimetric assay such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS). Read the absorbance according to the manufacturer's protocol.
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control to determine the percentage of proliferation inhibition.[2]
Western Blot for MYPT1 Phosphorylation
This method is used to confirm that this compound inhibits NUAK1 activity in a cellular context by measuring the phosphorylation of its downstream target, MYPT1.
-
Cell Culture and Treatment: Culture HEK-293 cells stably expressing either HA-tagged wild-type NUAK1 or HA-tagged A195T NUAK1. Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing 50 mM Tris/HCl (pH 7.5), 1 mM EGTA, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM sodium orthovanadate, 10 mM sodium β-glycerophosphate, 50 mM NaF, 5 mM sodium pyrophosphate, 0.27 M sucrose, and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cleared lysates using a BCA or Bradford assay.
-
Immunoprecipitation (Optional but recommended for endogenous protein): Incubate a portion of the cell lysate with an anti-MYPT1 antibody to immunoprecipitate endogenous MYPT1.
-
SDS-PAGE and Transfer: Separate the protein samples (either whole cell lysates or immunoprecipitates) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (Ser445).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1 or a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated MYPT1 relative to the total MYPT1.[2]
Conclusion
The this compound-resistant A195T mutant of NUAK1 is an indispensable tool for validating the on-target effects of this compound in cellular and biochemical assays. By comparing the effects of this compound on cells expressing wild-type NUAK1 versus the A195T mutant, researchers can confidently attribute the observed phenotypes to the inhibition of NUAK1. Given the dual specificity of this compound for NUAK kinases and mutant EGFR, this control is particularly critical in cancer models where both signaling pathways may be active. The experimental protocols and data presented in this guide offer a robust framework for designing and interpreting experiments aimed at elucidating the specific functions of NUAK1.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases [dash.harvard.edu]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Efficacy of WZ4003 Versus its Derivative Compound 9q in NUAK Kinase Inhibition
In the landscape of targeted cancer therapy, the inhibition of NUAK family kinases, NUAK1 and NUAK2, has emerged as a promising strategy. WZ4003, a potent inhibitor of both NUAK1 and NUAK2, has been a valuable tool in preclinical research. Building on this scaffold, a derivative, compound 9q, was synthesized by removing a methoxy group from this compound. This modification has been reported to enhance its therapeutic efficacy, particularly in the context of colorectal cancer. This guide provides a detailed comparison of the efficacy of this compound and compound 9q, supported by available experimental data and methodologies.
Quantitative Efficacy: In Vitro and In Vivo
Compound 9q has been demonstrated to possess stronger inhibitory activity against NUAK1 and NUAK2 and to be more effective at suppressing tumor growth in a colorectal cancer xenograft model when compared to its parent compound, this compound.[1][2][3] While the precise IC50 values and in vivo tumor growth inhibition percentages for compound 9q are not detailed in the available literature, the qualitative reports consistently indicate its superior performance.
Table 1: In Vitro NUAK Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | NUAK1 | 20 |
| NUAK2 | 100 | |
| Compound 9q | NUAK1 | Stronger inhibition than this compound (Specific IC50 not available) |
| NUAK2 | Stronger inhibition than this compound (Specific IC50 not available) |
Table 2: In Vivo Efficacy in Colorectal SW480 Xenograft Model
| Compound | Efficacy | Notable Outcomes |
| This compound | Effective | Baseline for comparison |
| Compound 9q | More effective than this compound | Suppresses tumor growth more effectively with a good safety profile.[1][2][3] |
Signaling Pathway and Experimental Workflow
Both this compound and compound 9q exert their effects by inhibiting the LKB1-NUAK signaling pathway. This pathway is implicated in cell growth, proliferation, and survival. The experimental workflow to compare these two compounds typically involves in vitro kinase assays to determine their inhibitory potency, followed by in vivo studies using xenograft models to assess their anti-tumor efficacy.
Detailed Experimental Protocols
The following are generalized protocols based on standard methodologies for the key experiments cited in the comparison of this compound and compound 9q.
In Vitro NUAK Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of the compounds to inhibit the enzymatic activity of NUAK1 and NUAK2.
-
Materials:
-
Recombinant human NUAK1 and NUAK2 enzymes
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
-
Substrate peptide (e.g., Sakamototide)
-
[γ-³²P]ATP
-
This compound and compound 9q
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and compound 9q in DMSO.
-
In a reaction well, combine the NUAK enzyme, kinase buffer, and the substrate peptide.
-
Add the test compound (this compound or 9q) or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Colorectal Cancer Xenograft Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
-
Materials:
-
SW480 human colorectal adenocarcinoma cells
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel (optional, to enhance tumor formation)
-
This compound and compound 9q formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Culture SW480 cells under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the SW480 cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound, compound 9q, or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate the tumor volume using the formula: (Length × Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth rates and final tumor sizes between the treatment and control groups to determine the in vivo efficacy of each compound.
-
References
WZ4003: A Comparative Guide to its Kinase Cross-Reactivity Profile
For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of WZ4003, a potent inhibitor of NUAK family kinases.
Overview of this compound Kinase Selectivity
This compound was initially identified as a highly specific inhibitor of NUAK1 (also known as ARK5) and NUAK2.[1][2] Subsequent comprehensive kinase profiling has demonstrated its remarkable selectivity, with minimal activity against a wide array of other kinases. This makes this compound a valuable tool for dissecting the cellular functions of NUAK kinases.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against its primary targets and extensively profiled against a large panel of other kinases.
Primary Target Inhibition
| Kinase | IC50 (nM) |
| NUAK1 | 20 |
| NUAK2 | 100 |
Data compiled from multiple sources.[1][2][3][4]
Kinome-Wide Selectivity Screening
This compound was screened at a concentration of 1 µM against a panel of 139 other protein kinases and did not exhibit significant inhibition.[3][4][5] This screening included ten members of the AMPK-related kinase family, which are the most closely related to the NUAK kinases, and none were significantly inhibited.[3][4] This high degree of selectivity underscores its utility as a specific chemical probe for NUAK1 and NUAK2.
Comparison with Other Kinase Inhibitors
While this compound is highly selective for NUAK1 and NUAK2, other compounds such as HTH-01-015 show selectivity for only NUAK1 (IC50 of 100 nM) and do not significantly inhibit NUAK2.[3][4] This provides researchers with complementary tools to investigate the distinct roles of the two NUAK isoforms. In contrast, some other inhibitors that target related pathways, like XMD-17-51, are less selective and inhibit other kinases, including several members of the AMPK family.[3]
Interestingly, this compound also demonstrates high, specific affinity for the L858R/T790M mutant of the Epidermal Growth Factor Receptor (EGFR), while showing significantly reduced activity against wild-type EGFR.[2][6] A reversible analog, this compound, binds to the L858R/T790M mutant with 100-fold greater tightness than to wild-type EGFR.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cross-reactivity profile of this compound.
In Vitro Kinase Inhibition Assay (for IC50 determination)
This protocol describes the method used to measure the in vitro inhibitory activity of this compound against purified NUAK1 and NUAK2.
-
Enzyme and Substrate Preparation : Purified, active GST-tagged NUAK1 and NUAK2 enzymes were used. A synthetic peptide, Sakamototide, was utilized as the substrate for the kinase reaction.[3][7]
-
Reaction Mixture : The kinase reaction was performed in a 50 µL total volume containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, 200 µM Sakamototide, and 0.1 mM [γ-32P]ATP.[3]
-
Inhibitor Addition : this compound, dissolved in DMSO, was added to the reaction mixture at various concentrations.[3]
-
Reaction Incubation : The reactions were incubated for 30 minutes at 30°C.[1]
-
Termination and Quantification : The reactions were terminated by spotting 40 µL of the mixture onto P81 phosphocellulose paper and immediately immersing it in 50 mM orthophosphoric acid.[1] The papers were washed three times with 50 mM orthophosphoric acid, followed by an acetone rinse, and then air-dried.[1] The incorporation of the radioactive 32P into the substrate peptide was quantified by Cerenkov counting.[1]
-
IC50 Calculation : The percentage of kinase activity relative to a DMSO-treated control was plotted against the inhibitor concentration, and the IC50 value was determined using non-linear regression analysis with software such as GraphPad Prism.[3][5]
Kinome-Wide Cross-Reactivity Profiling
This protocol outlines the general workflow for screening this compound against a large panel of kinases.
-
Kinase Panel : A large panel of purified, active protein kinases (e.g., 140 kinases) is utilized.[3][5]
-
Assay Conditions : Each kinase is assayed in its optimized buffer condition with its specific substrate.
-
Inhibitor Concentration : this compound is tested at a fixed concentration, typically 1 µM, to assess off-target inhibition.[3][5]
-
Activity Measurement : Kinase activity is measured, often using a radiometric assay with [γ-33P]ATP or a fluorescence-based method.
-
Data Analysis : The percentage of remaining kinase activity in the presence of this compound is calculated relative to a DMSO control. A significant inhibition is typically defined as a reduction in activity below a certain threshold (e.g., less than 50% activity remaining).
Visualizing Pathways and Workflows
NUAK Signaling Pathway
The following diagram illustrates the established signaling cascade involving LKB1 and the NUAK kinases.
Caption: LKB1-NUAK signaling cascade and its inhibition by this compound.
Kinase Profiling Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Workflow for kinome-wide cross-reactivity screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
Validating the Specificity of WZ4003 Through siRNA-Mediated NUAK1 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of NUAK family SNF1-like kinase 1 (NUAK1): pharmacological inhibition using WZ4003 and genetic knockdown via small interfering RNA (siRNA). By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to validate the on-target effects of this compound, demonstrating that its phenotypic consequences mirror those of direct NUAK1 suppression.
Introduction to this compound and NUAK1
NUAK1, also known as ARK5, is a serine/threonine-protein kinase that plays a crucial role in various cellular processes, including cell adhesion, proliferation, migration, and senescence. It is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is activated by the tumor suppressor kinase LKB1.[1] Given its involvement in pathways often dysregulated in cancer, NUAK1 has emerged as a promising therapeutic target.
This compound is a potent and highly specific inhibitor of NUAK1 and its isoform NUAK2.[1][2] It exhibits strong inhibitory activity with IC50 values of 20 nM for NUAK1 and 100 nM for NUAK2 in in vitro assays.[1][2] The remarkable selectivity of this compound has been demonstrated against a panel of 139 other kinases, where it showed no significant inhibition.[1] This guide will present evidence that the cellular effects of this compound are directly attributable to its inhibition of NUAK1, by comparing its performance with the well-established method of siRNA-mediated gene knockdown.
Comparative Data: this compound vs. NUAK1 siRNA Knockdown
The following tables summarize quantitative data from studies directly comparing the effects of this compound treatment and NUAK1 siRNA knockdown on key cellular functions. The data consistently demonstrates that pharmacological inhibition of NUAK1 with this compound phenocopies the effects of its genetic knockdown.
| Parameter | Treatment/Condition | Cell Line | Observed Effect | Reference |
| Cell Proliferation | This compound (10 µM) | U2OS | ~50% reduction in proliferation | [3] |
| NUAK1 siRNA | U2OS | ~50-60% reduction in proliferation | [3][4] | |
| This compound (10 µM) | WPMY-1 | ~71% decrease in proliferation rate | [3] | |
| NUAK1 siRNA | WPMY-1 | ~60% decrease in proliferation rate | [3] | |
| Cell Migration (Wound Healing Assay) | This compound (10 µM) | MEFs | Significant inhibition of migration, similar to NUAK1 knockout | [1] |
| NUAK1 Knockout | MEFs | Significantly slower migration compared to wild-type | [1] | |
| Cell Invasion (Matrigel Assay) | This compound (10 µM) | U2OS | Marked inhibition of invasiveness, to the same extent as NUAK1 knockdown | [1] |
| NUAK1 shRNA | U2OS | Marked inhibition of invasiveness | [1] | |
| MYPT1 Phosphorylation (Ser445) | This compound (3-10 µM) | HEK-293 | Marked suppression of phosphorylation | [1][2] |
| NUAK1 Knockdown | U2OS | Reduced phosphorylation of MYPT1 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of NUAK1
This protocol describes the transient knockdown of NUAK1 expression in a human cell line such as U2OS.
Materials:
-
NUAK1 siRNA (e.g., Santa Cruz Biotechnology, sc-60203, a pool of 3 target-specific siRNAs)[6]
-
Control (scrambled) siRNA[6]
-
siRNA Transfection Reagent (e.g., Santa Cruz Biotechnology, sc-29528)[6]
-
siRNA Transfection Medium (e.g., Santa Cruz Biotechnology, sc-36868)[6]
-
Opti-MEM I Reduced Serum Medium
-
U2OS cells
-
6-well plates
-
Standard cell culture media and reagents
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed U2OS cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute 2-8 µl of NUAK1 siRNA (or control siRNA) into 100 µl of siRNA Transfection Medium.
-
Tube B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
-
Transfection Complex Formation:
-
Add the contents of Tube B to Tube A and gently pipette to mix.
-
Incubate the mixture at room temperature for 30 minutes to allow the formation of transfection complexes.
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the wash medium and add 0.8 ml of siRNA Transfection Medium to each well.
-
Add the 200 µl of the siRNA-transfection reagent complex to each well.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
Post-transfection:
-
Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Analysis: After 24-48 hours post-transfection, cells can be harvested for downstream analysis (e.g., Western blot or qPCR) to validate knockdown efficiency.
Validation of Knockdown:
-
Western Blot: Lyse the cells and perform SDS-PAGE and Western blotting using a primary antibody specific for NUAK1 (e.g., Santa Cruz Biotechnology, sc-271827).[6] A significant reduction in the NUAK1 protein band in the siRNA-treated sample compared to the control siRNA-treated sample confirms successful knockdown.
-
qPCR: Extract total RNA from the cells and perform quantitative real-time PCR using primers specific for NUAK1. A significant decrease in NUAK1 mRNA levels in the siRNA-treated sample indicates efficient knockdown at the transcript level.
This compound Treatment
Materials:
-
This compound (MedChemExpress, HY-12041)
-
DMSO (vehicle control)
-
Target cell line (e.g., U2OS, MEFs)
-
Standard cell culture media and reagents
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 10 µM).
-
For the vehicle control, add an equivalent volume of DMSO to the medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the assay.
-
Downstream Analysis: Proceed with the relevant cellular assays (e.g., proliferation, migration, invasion assays).
Cell Proliferation Assay
Materials:
-
96-well plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: Treat the cells with this compound or transfect with NUAK1 siRNA as described above.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, 96 hours).
-
MTS Assay: At each time point, add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Wound Healing (Scratch) Assay
Materials:
-
6-well or 12-well plates
-
P200 pipette tip or a specialized wound-making tool
-
Microscope with imaging capabilities
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Treatment: Treat the cells with this compound or transfect with NUAK1 siRNA prior to creating the wound.
-
Create the Wound: Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Add Fresh Medium: Add fresh culture medium (with or without this compound).
-
Imaging: Immediately capture images of the wound at time 0. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.
Cell Invasion Assay (Boyden Chamber Assay)
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane extract
-
24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
Procedure:
-
Coat Inserts: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cells and then serum-starve them for several hours. Resuspend the cells in serum-free medium.
-
Treatment: The cells can be pre-treated with this compound or transfected with NUAK1 siRNA prior to seeding.
-
Seeding:
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Seed the treated/transfected cells in serum-free medium into the upper chamber (the coated insert).
-
-
Incubation: Incubate the plate for 12-48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Staining and Quantification:
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with a stain such as crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: NUAK1 Signaling Pathway and Points of Intervention.
Caption: Comparative Experimental Workflow.
Conclusion
References
- 1. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and this compound [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
A Head-to-Head Comparison of WZ4003 and Gefitinib in Non-Small Cell Lung Cancer
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the efficacy of established drugs like gefitinib is often challenged by the development of resistance. This has spurred research into novel therapeutic agents and combination strategies. This guide provides a detailed, head-to-head comparison of WZ4003, a novel NUAK1/ARK5 inhibitor, and gefitinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the potential for synergistic application in NSCLC treatment.
Mechanism of Action: Targeting Different Nodes in Cancer Signaling
Gefitinib is a first-generation EGFR TKI that functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[1][2] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] Gefitinib has shown significant efficacy in NSCLC patients whose tumors harbor activating mutations in the EGFR gene.[1]
This compound , on the other hand, is a highly specific inhibitor of NUAK1 (also known as ARK5) and NUAK2, members of the AMP-activated protein kinase (AMPK) family.[5][6] NUAK1 has been implicated in promoting tumor cell survival, invasion, and metastasis.[7] By inhibiting NUAK1, this compound can suppress the epithelial-to-mesenchymal transition (EMT), a process associated with drug resistance and metastasis.[7]
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro efficacy of gefitinib and this compound from various studies.
Table 1: IC50 Values of Gefitinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (μM) | Reference |
| NCI-H1299 | Wild-type | 25.5 | [7] |
| A549 | Wild-type | 18.3 | [7] |
| HCC827 | Exon 19 Deletion | 0.015 | [7] |
Table 2: Effect of this compound Pretreatment on Gefitinib IC50 in NSCLC Cell Lines
| Cell Line | Treatment | Gefitinib IC50 (μM) | Reference |
| NCI-H1299 | Gefitinib alone | 25.5 | [7] |
| NCI-H1299 | 1.25 μM this compound + Gefitinib | 15.2 | [7] |
| A549 | Gefitinib alone | 18.3 | [7] |
| A549 | 1.25 μM this compound + Gefitinib | 9.8 | [7] |
| HCC827 | Gefitinib alone | 0.015 | [7] |
| HCC827 | 1.25 μM this compound + Gefitinib | 0.008 | [7] |
Table 3: IC50 Values of this compound for Target Kinases
| Kinase | This compound IC50 (nM) | Reference |
| NUAK1 | 20 | [5][6] |
| NUAK2 | 100 | [5][6] |
As a single agent, this compound has been shown to reduce the viability of NSCLC cells at concentrations above 2.5 μM.[1]
In Vivo Efficacy
Studies have demonstrated the in vivo antitumor activity of gefitinib in various xenograft models of NSCLC.[1][8] For instance, in a cisplatin-resistant H358R NSCLC xenograft model, gefitinib treatment significantly inhibited tumor growth.[8] While direct in vivo monotherapy data for this compound in NSCLC models is not extensively available, a derivative of this compound, compound 9q, has been shown to effectively suppress tumor growth in a colorectal SW480 xenograft model.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound sensitizes non-small cell lung cancer cells to gefitinib via inhibition of ARK5 and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 9. Optimization of this compound as NUAK inhibitors against human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of the NUAK Kinase Inhibitor WZ4003 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for researchers to assess the specificity of WZ4003, a potent inhibitor of NUAK1 and NUAK2 kinases, in a novel cell line. By presenting a direct comparison with alternative inhibitors and outlining detailed experimental protocols, this document serves as a practical resource for validating on-target effects and interpreting experimental outcomes.
This compound is a well-characterized chemical probe that has been instrumental in elucidating the cellular functions of NUAK1 and NUAK2, members of the AMP-activated protein kinase (AMPK) family.[1] These kinases are implicated in various cellular processes, including cell adhesion, migration, and proliferation.[1] Verifying that the observed phenotypic effects of this compound in a new experimental system are due to the inhibition of NUAK1/2 and not off-target activities is critical for the robust interpretation of research findings.
Comparative Inhibitor Analysis
A key aspect of validating the effects of a chemical probe is to compare its performance with other inhibitors targeting the same pathway. HTH-01-015 serves as an excellent comparator for this compound, as it selectively inhibits NUAK1.[1]
| Inhibitor | Target(s) | IC50 (in vitro) | Key Characteristics |
| This compound | NUAK1, NUAK2 | 20 nM (NUAK1), 100 nM (NUAK2)[1][2] | Dual inhibitor, highly selective against a panel of 139 other kinases.[1][3] |
| HTH-01-015 | NUAK1 | 100 nM[1] | NUAK1-selective inhibitor, useful for dissecting the specific roles of NUAK1.[1] |
Experimental Workflow for Specificity Assessment
The following diagram outlines a logical workflow to rigorously assess the specificity of this compound in your cell line of interest.
Caption: Experimental workflow for this compound specificity testing.
Signaling Pathway of LKB1-NUAK1/2 Axis
This compound inhibits NUAK1 and NUAK2, which are activated by the tumor suppressor kinase LKB1. A key downstream substrate of NUAK1 is MYPT1 (myosin phosphate-targeting subunit 1).[1] The phosphorylation of MYPT1 at Ser445 is a reliable biomarker for NUAK1 activity.[1]
Caption: this compound inhibits the LKB1-NUAK1/2 signaling pathway.
Experimental Protocols
Western Blot for Phospho-MYPT1 (Target Engagement)
This experiment confirms that this compound engages its target, NUAK1, in the new cell line by assessing the phosphorylation of its substrate, MYPT1.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 3, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).[4][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford assay or similar method.[6]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-MYPT1 (Ser445) and total MYPT1. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. A dose-dependent decrease in the p-MYPT1/total MYPT1 ratio indicates target engagement.
Cell Proliferation Assay
This assay assesses the functional consequence of NUAK inhibition on cell growth.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.[4]
-
Treatment: Treat cells with this compound, HTH-01-015 (as a comparator), and a vehicle control over a period of several days (e.g., 5 days).[1][5]
-
Viability Measurement: At desired time points, measure cell viability using a colorimetric assay such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS).[1][4]
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the IC50 for cell proliferation. Comparing the effect of this compound to HTH-01-015 can help to attribute the anti-proliferative effect to NUAK1 inhibition.[1]
Wound Healing (Migration) Assay
This assay evaluates the impact of NUAK inhibition on cell migration.
Methodology:
-
Cell Culture: Grow cells to confluency in a multi-well plate.
-
Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash cells to remove debris and add media containing this compound, HTH-01-015, or a vehicle control.
-
Image Acquisition: Capture images of the wound at the start of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. A delay in wound closure in treated cells compared to the control indicates an inhibition of cell migration.[1][7]
Rescue Experiment with Drug-Resistant Mutant
This is a definitive experiment to prove that the effects of this compound are on-target. It involves overexpressing a version of NUAK1 that is resistant to the inhibitor. The NUAK1[A195T] mutation renders the kinase approximately 50-fold less sensitive to this compound without affecting its basal activity.[1][2]
Methodology:
-
Transfection: Transfect the new cell line with either wild-type NUAK1 or the inhibitor-resistant NUAK1[A195T] mutant.[7]
-
Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Analysis: Perform Western blotting for p-MYPT1 and/or the relevant phenotypic assay (e.g., proliferation, migration).
-
Interpretation: If the effects of this compound on p-MYPT1 levels and the cellular phenotype are reversed in cells expressing NUAK1[A195T] compared to those expressing wild-type NUAK1, it provides strong evidence that the observed effects are on-target.[1][7]
References
- 1. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases [dash.harvard.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. apexbt.com [apexbt.com]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of WZ4003 for Laboratory Professionals
For researchers and scientists engaged in cutting-edge drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of potent molecules like WZ4003, a selective NUAK kinase inhibitor, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Although a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is not publicly available, the compound should be treated as hazardous. General safety precautions include:
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling the solid form or there is a risk of aerosolization, use a NIOSH-approved respirator.
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
This compound: Key Chemical and Physical Properties
A clear understanding of the chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C25H29ClN6O3 |
| Molecular Weight | 497.0 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | DMSO: ~14 mg/mLDMF: ~14 mg/mLDMF:PBS (pH 7.2) (1:1): ~0.5 mg/mL |
| Storage Temperature | -20°C |
| Stability | ≥4 years at -20°C |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on best practices for the disposal of potent, non-volatile organic compounds and their solutions. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Solid Waste:
-
Collect pure this compound, residues from weighing, and any contaminated disposable labware (e.g., pipette tips, weighing paper, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Liquid Waste (DMSO/DMF Solutions):
-
Collect all solutions containing this compound in a separate, designated hazardous waste container.
-
The container must be compatible with the organic solvents used and have a secure, tight-fitting lid.
-
Never pour this compound solutions down the drain.[1]
-
Step 2: Labeling of Waste Containers
Accurate and clear labeling is crucial for the safety of all personnel handling the waste.
-
Affix a hazardous waste label to each container.
-
Clearly write the full chemical name: "this compound" and the solvent used (e.g., "Dimethyl Sulfoxide").
-
Indicate the approximate concentration and quantity of the waste.
-
Include any known hazard warnings (e.g., "Toxic," "Irritant").
Step 3: Storage of Chemical Waste
Proper temporary storage of hazardous waste is essential to prevent accidents.
-
Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials.
Step 4: Arranging for Final Disposal
The final disposal of chemical waste must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a complete and accurate inventory of the waste, including the chemical names and quantities.
-
Follow all institutional procedures for waste transfer and documentation.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not published, the handling procedures are informed by standard laboratory practices for similar kinase inhibitors. The information regarding the chemical properties and handling of this compound is derived from product information sheets and safety data for structurally related compounds.[2][3]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the research community.
References
Navigating the Handling of WZ4003: A Guide to Safety and Experimental Use
For researchers and scientists in the fast-paced world of drug development, having immediate access to essential safety and logistical information for chemical compounds is paramount. This guide provides a comprehensive overview of the personal protective equipment (PPE), handling procedures, and disposal plans for WZ4003, a potent and selective inhibitor of NUAK kinases. By offering detailed operational protocols and clear data presentation, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a foundation of deep trust.
Essential Safety & Handling Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions should be strictly followed to minimize risk.
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment is recommended to ensure personal safety:
-
Eye Protection: Safety goggles with side-shields should be worn to protect against splashes.[2]
-
Hand Protection: Chemical-resistant protective gloves are essential to prevent skin contact.[2]
-
Skin and Body Protection: An impervious lab coat or clothing should be worn to protect the skin.[2]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator should be used in a well-ventilated area.[1][2]
Storage and Stability:
Proper storage is crucial to maintain the integrity of this compound. The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
| Storage Condition | Duration |
| Powder at -20°C | 3 years[3] |
| In solvent at -80°C | 1 year[3] |
| In solvent at -20°C | 6 months[3] |
Solubility Data:
This compound is soluble in various solvents, with the following concentrations being reported:
| Solvent | Concentration |
| DMSO | 10 mg/mL (20.12 mM)[4] |
| DMSO | 33.33 mg/mL (67.06 mM) (with ultrasonic treatment) |
Note: Moisture-absorbing DMSO can reduce solubility; it is recommended to use fresh DMSO.[4]
Emergency & Disposal Procedures
First Aid Measures:
In the event of exposure to this compound, the following first aid procedures should be followed:
-
If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1][2]
-
Skin Contact: Thoroughly rinse the skin with plenty of water and remove contaminated clothing.[1][2]
-
Inhalation: Move the individual to fresh air.[1]
Accidental Release and Disposal:
In case of a spill, ensure adequate ventilation and use full personal protective equipment.[2] Prevent the substance from entering drains or water courses.[2] Absorb spills with a liquid-binding material and dispose of the contaminated material in accordance with local, state, and federal regulations.[1][2] this compound is considered very toxic to aquatic life, so release into the environment must be avoided.[1]
Experimental Protocols & Signaling Pathways
This compound is a highly specific inhibitor of NUAK1 and NUAK2, which are members of the AMPK family of protein kinases activated by the tumor suppressor kinase LKB1.[5][6] It has been shown to suppress cell migration, invasion, and proliferation in various cell lines.[5][6]
Inhibition of NUAK1/2 Signaling:
This compound exerts its effect by inhibiting the phosphorylation of downstream targets of NUAK1 and NUAK2. A key substrate is Myosin Phosphatase Target Subunit 1 (MYPT1).[6][7]
Cell-Based Proliferation Assay Protocol:
This protocol outlines a typical cell proliferation assay using this compound.
-
Cell Seeding: Seed U2OS cells (2,000 cells/well) or Mouse Embryonic Fibroblasts (MEFs) (3,000 cells/well) in 96-well plates.[4]
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO).[4]
-
Incubation: Incubate the plates for 5 days under standard cell culture conditions.[4]
-
Assay: Perform a colorimetric cell proliferation assay (e.g., CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay) according to the manufacturer's instructions.[4]
-
Data Analysis: Quantify the results by measuring absorbance and compare the proliferation of this compound-treated cells to the control.
References
- 1. WZ-4003|1214265-58-3|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. dash.harvard.edu [dash.harvard.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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